molecular formula C45H65N7O13 B15563385 Arylomycin B7

Arylomycin B7

Cat. No.: B15563385
M. Wt: 912.0 g/mol
InChI Key: VEAKNBDBVBJRRJ-DORYWWEISA-N
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Description

Arylomycin B7 is an oligopeptide.
This compound has been reported in Streptomyces with data available.

Properties

Molecular Formula

C45H65N7O13

Molecular Weight

912.0 g/mol

IUPAC Name

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(12-methyltetradecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C45H65N7O13/c1-7-26(2)16-14-12-10-8-9-11-13-15-17-37(55)50(5)35(25-53)43(60)47-27(3)41(58)46-24-38(56)51(6)39-30-18-19-36(54)31(23-30)32-20-29(22-34(40(32)57)52(64)65)21-33(45(62)63)49-42(59)28(4)48-44(39)61/h18-20,22-23,26-28,33,35,39,53-54,57H,7-17,21,24-25H2,1-6H3,(H,46,58)(H,47,60)(H,48,61)(H,49,59)(H,62,63)/t26?,27-,28+,33?,35-,39?/m1/s1

InChI Key

VEAKNBDBVBJRRJ-DORYWWEISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Arylomycin B from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action.[1][2] The arylomycins, a class of natural products isolated from Gram-positive soil bacteria of the genus Streptomyces, represent a promising scaffold for antibiotic development.[3][4] First identified in 2002 from Streptomyces sp. strain Tü 6075, these lipohexapeptide antibiotics feature a distinctive biaryl bridge within their cyclic core.[5]

This technical guide focuses on the Arylomycin B series, a subset of these compounds distinguished by a nitro group substitution on a tyrosine residue in the macrocycle. It is important to note that "Arylomycin B" refers to a family of closely related analogues, primarily differing in the length and branching of their N-terminal fatty acid tail. These compounds exert their antibacterial effect through a novel mechanism: the inhibition of bacterial Type I signal peptidase (SPase), an essential and highly conserved enzyme that has not been exploited by clinically approved antibiotics. This document provides a comprehensive overview of the discovery, detailed experimental protocols for fermentation and isolation, mechanism of action, and biological activity of the Arylomycin B series.

Discovery and Production

The Arylomycin A and B series were first detected in the culture filtrate and mycelium extracts of Streptomyces sp. Tü 6075 using a screening approach based on high-performance liquid chromatography (HPLC) with diode-array and electrospray-mass spectrometry (ESI-MS) detection. This methodology allowed for the identification of the colorless Arylomycin A compounds and the yellow Arylomycin B compounds, with the color of the latter being a distinguishing feature.

Experimental Protocol: Fermentation

This protocol outlines a representative method for the production of Arylomycin B by fermentation, based on established procedures for Streptomyces.

  • Strain Maintenance and Spore Stock Preparation :

    • Cultivate Streptomyces sp. Tü 6075 on a suitable solid agar (B569324) medium for growth and sporulation (e.g., ISP2 or Soy Flour Mannitol Agar) at 28-30°C for 7-10 days.

    • Harvest spores from a confluent lawn by gently scraping the surface in the presence of sterile water.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Centrifuge the spores, wash with sterile water, and resuspend in a 20-40% glycerol (B35011) solution for long-term storage at -80°C.

  • Seed Culture (Pre-culture) :

    • Inoculate a 250 mL baffled flask containing 50 mL of a suitable liquid medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth) with the spore suspension.

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm. The inclusion of sterile glass beads or springs can help to ensure dispersed mycelial growth.

  • Production Culture :

    • Transfer the seed culture (typically 5-10% v/v) into a larger volume of production medium. A glucose-soybean meal broth has been shown to be effective for antibiotic production in Streptomyces.

    • Production Medium Example (per liter) :

      • Glucose: 20 g

      • Soybean Meal: 15 g

      • CaCO₃: 2 g

      • (NH₄)₂SO₄: 1 g

      • Trace Salt Solution: 1 mL

    • Incubate the production culture in baffled flasks at 28-30°C for 7-10 days with vigorous shaking (200-250 rpm). Monitor production via analytical HPLC-MS.

spore Spore Stock (-80°C Glycerol) plate Agar Plate Culture (7-10 days, 30°C) spore->plate seed Seed Culture (2-3 days, 30°C) plate->seed production Production Culture (7-10 days, 30°C) seed->production Inoculate (5% v/v) harvest Harvest Culture production->harvest isolation Isolation & Purification harvest->isolation

Caption: High-level workflow for Arylomycin B production. (Within 100 characters)

Isolation and Purification

Arylomycins are found in both the mycelium and the culture filtrate. The following protocol is a generalized procedure for the extraction and purification of lipopeptide antibiotics like Arylomycin B from a Streptomyces fermentation broth.

Experimental Protocol: Isolation and Purification
  • Harvesting and Separation :

    • Following fermentation, harvest the entire culture broth.

    • Separate the mycelial biomass from the supernatant (filtrate) by centrifugation (e.g., 5000 rpm for 15 minutes).

  • Extraction :

    • Mycelium : Extract the mycelial pellet repeatedly with methanol (B129727) or acetone (B3395972) (e.g., 3 x 1 volume). Combine the solvent extracts, filter to remove cell debris, and concentrate under reduced pressure.

    • Supernatant : The supernatant can be processed in two ways:

      • Liquid-Liquid Extraction : Extract the filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol. Combine the organic phases and evaporate to dryness.

      • Solid-Phase Extraction : Pass the filtrate through a column packed with a hydrophobic resin (e.g., Amberlite XAD or Diaion HP-20). Wash the column with water to remove salts and polar impurities. Elute the bound arylomycins with a step gradient of methanol or acetone in water.

  • Purification :

    • Combine the crude extracts from the mycelium and supernatant.

    • Dissolve the crude material in a minimal amount of methanol.

    • Subject the extract to preparative reversed-phase HPLC (e.g., using a C18 column).

    • Elute with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a UV detector (arylomycins have characteristic UV absorption) and collect fractions corresponding to the Arylomycin B peaks.

    • Combine active fractions, neutralize if necessary, and lyophilize to obtain the purified Arylomycin B components.

Structural Characterization

The structures of the Arylomycin A and B series were elucidated using a combination of advanced analytical techniques.

  • Mass Spectrometry (ESI-FTICR-MS) : Provided high-resolution molecular weight data, enabling the determination of elemental compositions.

  • NMR Spectroscopy : 1D and 2D NMR experiments (COSY, TOCSY, NOESY, HMBC) were used to determine the amino acid sequence and the connectivity of the biaryl bridge between N-methyl-4-hydroxyphenylglycine (MeHpg5) and tyrosine (Tyr7).

  • Edman Sequencing : Confirmed the peptide sequence.

  • Fatty Acid and Chiral Amino Acid Analyses : Gas chromatography-mass spectrometry (GC-MS) of hydrolyzed samples identified the specific fatty acid moieties (C11-C15 isomers for the natural products) and confirmed the stereochemistry of the amino acid residues.

The defining structural difference between the Arylomycin A and B series is the presence of a nitro group (NO₂) on the Tyr7 residue in Arylomycin B.

cluster_A Arylomycin A Core cluster_B Arylomycin B Core cluster_shared Shared Lipopeptide Scaffold A Tyrosine Residue: -OH B Tyrosine Residue: -OH, -NO2 scaffold [Fatty Acid] - [Peptide Chain] - [Biaryl Macrocycle]

Caption: Key structural difference between Arylomycin A and B series. (Within 100 characters)

Mechanism of Action

Arylomycins target the bacterial Type I signal peptidase (SPase), also known as leader peptidase (LepB). This enzyme is a membrane-bound serine protease crucial for bacterial viability.

  • The General Secretory (Sec) Pathway : Many bacterial proteins destined for the periplasm, outer membrane, or extracellular space are synthesized as precursors ("preproteins") with a cleavable N-terminal signal peptide. The Sec translocon machinery transports these preproteins across the cytoplasmic membrane.

  • Role of SPase : SPase is located on the outer face of the cytoplasmic membrane. Its essential function is to recognize and cleave the signal peptide from translocated preproteins, releasing the mature, functional protein.

  • Inhibition by Arylomycin B : Arylomycin B binds non-covalently to the active site of SPase. The cyclic core of the antibiotic mimics the substrate, effectively blocking access for natural preproteins. This inhibition leads to the accumulation of unprocessed preproteins in the cell membrane, disrupting membrane integrity, protein localization, and ultimately leading to cell death or growth arrest.

cluster_membrane Cytoplasmic Membrane SPase SPase (LepB) Active Site MatureProtein Mature Protein SPase:f1->MatureProtein Cleavage & Release Sec Sec Translocon Sec->SPase:f0 Processing Preprotein Preprotein (with Signal Peptide) Preprotein->Sec Translocation Periplasm Periplasm / Extracellular Arylomycin Arylomycin B Arylomycin->SPase:f1 Inhibition Cytoplasm Cytoplasm

Caption: Arylomycin B inhibits SPase, blocking protein maturation. (Within 100 characters)

Biological Activity

While initially thought to have a narrow spectrum, subsequent studies revealed that arylomycins are active against a broad range of bacteria, but this activity is often masked by a natural resistance mechanism. Many important pathogens possess a proline residue at a key position in their SPase, which reduces the binding affinity of arylomycins. Strains lacking this proline are generally susceptible. The Arylomycin B series, represented by the synthetic analogue B-C16, largely mirrors the activity of the A series but notably gains activity against Streptococcus agalactiae.

Data Presentation

The following tables summarize the quantitative biological data for arylomycin analogues.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16 (Data compiled from Smith et al., 2011)

OrganismStrainSPase GenotypeMIC (µg/mL)
Staphylococcus epidermidisWild TypeSensitive (Ser)2
MutantResistant (Pro)>128
Staphylococcus aureusWild TypeResistant (Pro)>128
MutantSensitive (Ser)4
Escherichia coliWild TypeResistant (Pro)>128
MutantSensitive (Ser)16
Pseudomonas aeruginosaWild TypeResistant (Pro)>128
MutantSensitive (Ser)32
Streptococcus agalactiaeWild Type-8

Table 2: Binding Affinity (K_D) of Arylomycin A-C16 for SPase Variants (Data compiled from Cirz et al., 2011)

SPase SourceSPase VariantK_D (nM)
E. coliWild Type (Pro)1000 ± 245
Sensitive (Ser)100 ± 26
S. aureusWild Type (Pro)1283 ± 278
Sensitive (Ser)130 ± 53

Conclusion

The Arylomycin B antibiotics, discovered from Streptomyces sp., are potent inhibitors of the essential bacterial enzyme Type I signal peptidase. Their discovery and characterization have provided a valuable chemical scaffold and a novel therapeutic target for antibiotic development. Although the natural compounds have a spectrum limited by inherent resistance mechanisms in some pathogens, their unique mode of action has inspired further research. Structure-aided design and chemical optimization of the arylomycin core have led to the development of synthetic analogues, such as G0775, with potent, broad-spectrum activity against multidrug-resistant Gram-negative bacteria, demonstrating the profound potential of this natural product class to address the urgent need for new antibacterial agents.

References

An In-depth Technical Guide to the Arylomycin B-Series Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific antibiotic named "Arylomycin B7" was identified in the reviewed literature. This guide focuses on the Arylomycin B series of antibiotics, with specific data provided for representative members like Arylomycin B2 and Arylomycin B-C16.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the Arylomycin B-series antibiotics for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The arylomycins are a class of natural product antibiotics characterized by a conserved core lipohexapeptide.[1][2] This structure includes a C-terminal tripeptide macrocycle formed by a biaryl bridge and a variable N-terminal fatty acid tail.[1][2] The Arylomycin B series is specifically distinguished from the Arylomycin A series by the presence of a nitro group on the biaryl core.[2] This modification has been shown to influence the antibacterial spectrum.

The core structure consists of a macrocycle that binds to the active site of its target enzyme, while the lipophilic tail is crucial for its antibacterial activity and interaction with the bacterial cell membrane. Variations in the length and branching of this fatty acid tail, as well as other substitutions on the core, define the different members of the arylomycin family.

PropertyArylomycin B-C16Arylomycin B2
Molecular Formula C46H67N7O13C42H59N7O13
Molecular Weight 926.1 g/mol 869.96 g/mol
Solubility While specific quantitative data is not readily available, arylomycins are generally lipophilic. Glycosylated arylomycins (C-series) have been noted to have improved aqueous solubility, suggesting the B-series may have limited solubility in aqueous solutions. Stock solutions are often prepared in DMSO.

Data sourced from PubChem and other chemical suppliers.

Mechanism of Action and Biological Activity

The primary mechanism of action for all arylomycins is the inhibition of bacterial type I signal peptidase (SPase). SPase is an essential bacterial enzyme responsible for cleaving the N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane. This process is a critical step in the general secretory pathway for a multitude of proteins destined for the periplasm, outer membrane, or extracellular space.

By inhibiting SPase, arylomycins prevent the release of mature proteins, leading to an accumulation of unprocessed preproteins in the cytoplasmic membrane. This disruption of the protein secretion pathway results in the mislocalization of essential proteins, which can have either bacteriostatic or bactericidal effects depending on the bacterial species and its growth phase. The consequences of SPase inhibition are more pronounced in bacteria with a high protein secretion burden.

dot

Arylomycin_B_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane SecYEG SecYEG Translocon SPase Type I Signal Peptidase (SPase) SecYEG->SPase Preprotein presented for cleavage MatureProtein Mature Protein SPase->MatureProtein Cleavage of signal peptide Consequences Disrupted Protein Secretion & Accumulation of Preproteins SPase->Consequences Preprotein_cyto Preprotein (with signal peptide) Preprotein_cyto->SecYEG Translocation ArylomycinB Arylomycin B ArylomycinB->SPase Inhibition Periplasm Periplasm / Extracellular Space MatureProtein->Periplasm CellDeath Bacteriostatic / Bactericidal Effect Consequences->CellDeath

Caption: Mechanism of action of Arylomycin B.

The arylomycins were initially thought to have a narrow spectrum of activity, primarily against some Gram-positive bacteria. However, further research revealed that their potential for broad-spectrum activity is often masked by naturally occurring resistance. This resistance is frequently due to a single amino acid substitution (often a proline residue) in the SPase enzyme of many bacterial species, which reduces the binding affinity of the arylomycin. Strains that are genetically sensitized by reverting this mutation become susceptible to arylomycins.

Arylomycin B-C16 has shown potent activity against wild-type Staphylococcus epidermidis. While it is inactive against wild-type Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, it demonstrates significant activity against mutant strains of these bacteria where the resistance-conferring proline in SPase has been altered. Notably, the nitro group in the B-series provides a distinct advantage against certain pathogens like Streptococcus agalactiae, which are resistant to the A-series arylomycins.

Bacterial StrainGenotypeMIC (µg/mL)
Staphylococcus epidermidisWild TypePotent (specific value varies)
Staphylococcus aureusWild Type>128
Staphylococcus aureusspsB(P29S) mutant2
Escherichia coliWild Type>128
Escherichia colilepB(P84L) mutant2
Pseudomonas aeruginosaWild Type>128
Pseudomonas aeruginosalepB(P84L) mutant8
Streptococcus agalactiaeWild Type8

Data is for Arylomycin B-C16 and sourced from Roberts et al. (2011) and Smith et al. (2011).

Experimental Protocols

The total synthesis of Arylomycin B analogs has been achieved through multi-step chemical synthesis, often culminating in a key macrocyclization step. A general, conceptual workflow is outlined below.

Methodology:

  • Precursor Synthesis: Synthesize the linear lipohexapeptide precursor through standard solution-phase or solid-phase peptide coupling techniques. This involves preparing the modified amino acid residues, including the nitrated and halogenated tyrosine derivatives required for the biaryl linkage.

  • Macrocyclization: The key biaryl bond formation to create the macrocycle is typically achieved via an intramolecular Suzuki-Miyaura coupling reaction. This involves a palladium-catalyzed cross-coupling between a boronic ester on one aryl ring and a halide (e.g., iodide) on the other.

  • Deprotection: Following cyclization, remove the protecting groups from the peptide backbone and amino acid side chains.

  • Purification: Purify the final Arylomycin B analog using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to yield the final product.

The MIC of Arylomycin B against various bacterial strains is typically determined using the broth microdilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Methodology:

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of Arylomycin B in a suitable solvent like DMSO. Perform a serial two-fold dilution of the antibiotic in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Cation-adjusted Mueller Hinton Broth). This creates a gradient of antibiotic concentrations across the plate.

  • Inoculum Preparation: Grow the bacterial strain to be tested to a specific optical density (e.g., 0.5 McFarland standard). Dilute this culture to achieve a standardized final inoculum concentration (typically ~5 x 10^5 CFU/mL) in each well of the microtiter plate.

  • Incubation: Inoculate the wells of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only). Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection or by measuring the optical density of the wells. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

dot

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Arylomycin B in 96-well plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate Wells with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_results Observe for Bacterial Growth (Visual or OD reading) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Signaling Pathways and Cellular Effects

Arylomycin B does not directly target a specific signaling pathway in the traditional sense. Instead, its effect is a downstream consequence of inhibiting the general protein secretion (Sec) pathway. The accumulation of unprocessed proteins in the cell membrane can trigger various stress responses. In some bacteria, this can lead to the activation of cell death pathways. For example, in E. coli, the blockage of secretion channels has been linked to the activation of the FtsH-mediated cell death pathway. The cellular response to SPase inhibition is complex and can vary significantly between different bacterial species.

References

Arylomycin B7 natural variants and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Arylomycin B7 Natural Variants and Analogs for Researchers and Drug Development Professionals.

Introduction

The arylomycins are a class of natural product antibiotics first isolated in 2002 from Streptomyces sp.[1][2]. They are structurally characterized as lipopeptides containing a conserved core lipohexapeptide, which includes a C-terminal tripeptide macrocycle formed by a biaryl bridge[1][3]. The arylomycin family is comprised of several related series, including the A series (unmodified core), the B series (nitrated macrocycle), and lipoglycopeptide variants that are glycosylated[1][2].

Initially, arylomycins demonstrated a narrow spectrum of activity, primarily against a few Gram-positive bacteria like Streptococcus pneumoniae[4][5]. However, subsequent research revealed that this limited activity was due to a naturally occurring resistance mechanism in many common pathogens[6][7]. This discovery has revitalized interest in the arylomycin scaffold, leading to the development of potent, broad-spectrum synthetic analogs with novel mechanisms of action, positioning them as promising candidates in the fight against multidrug-resistant bacteria[5][7][8].

This guide provides a comprehensive overview of this compound variants and analogs, their mechanism of action, structure-activity relationships, and key experimental methodologies for their study.

Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)

Arylomycins exert their antibacterial effect through a novel mechanism: the inhibition of bacterial type I signal peptidase (SPase)[9][10]. SPase is an essential, membrane-bound serine protease that plays a critical role in the general protein secretion pathway of bacteria[4]. It functions to cleave N-terminal signal peptides from preproteins after they are translocated across the cytoplasmic membrane[4][11]. This cleavage is the final step required for the maturation and release of a vast number of proteins destined for the cell wall, outer membrane, or the extracellular environment[4].

By binding to SPase, arylomycins prevent this crucial cleavage event. The inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting protein localization and ultimately compromising the integrity of the cell envelope[4][10]. This disruption of protein secretion is the primary cause of the antibiotic's bacteriostatic or bactericidal activity, depending on the specific bacterium and growth conditions[4]. The fact that SPase is not targeted by any currently approved antibiotics makes the arylomycins a particularly valuable class of compounds[9][10].

The following diagram illustrates the mechanism of SPase inhibition by arylomycins.

Arylomycin_Mechanism_of_Action cluster_membrane Cytoplasmic Membrane cluster_cytoplasm cluster_extracellular SecTranslocon Sec Translocon Protein Export Channel SPase Signal Peptidase (SPase) Essential Serine Protease SecTranslocon->SPase:head Preprotein emerges MatureProtein Mature Protein (Functional) SPase:head->MatureProtein Cleavage SignalPeptide Signal Peptide (Cleaved) SPase:head->SignalPeptide Ribosome Ribosome Preprotein Preprotein (with Signal Peptide) Ribosome->Preprotein Translation Preprotein->SecTranslocon:head Targeting & Translocation Arylomycin Arylomycin Analog (e.g., G0775) Block INHIBITION Arylomycin->Block Block->SPase:head Binds to active site Accumulation Accumulation of unprocessed preproteins leads to cell death Block->Accumulation

Arylomycin inhibits SPase, blocking protein maturation.

Natural Resistance and overcoming it

The initial assessment of arylomycins as narrow-spectrum antibiotics was later proven to be a misinterpretation caused by naturally occurring resistance in many bacterial species, including prominent pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[6][7]. Research revealed that this resistance is conferred by a single amino acid substitution—typically a proline—at a key position within the SPase enzyme (e.g., P29 in S. aureus SpsB or P84 in E. coli LepB)[6][12]. This proline residue interferes with arylomycin binding, reducing the inhibitor's affinity and efficacy[6].

Bacteria that naturally lack this proline residue in their SPase are broadly sensitive to arylomycins[6][7]. This crucial insight demonstrated that the arylomycin scaffold possesses latent broad-spectrum activity[6][13]. Consequently, medicinal chemistry efforts have focused on designing synthetic analogs capable of overcoming this proline-based resistance. The highly potent analog G0775, for instance, was engineered to bind SPase through an unprecedented molecular mechanism, forming a covalent bond with a lysine (B10760008) in the active site, thereby circumventing the proline-conferred resistance and exhibiting powerful activity against multidrug-resistant Gram-negative bacteria[5][8].

Arylomycin Variants and Analogs: Quantitative Data

The antibacterial activity of arylomycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize MIC data for key natural variants and synthetic analogs against various bacterial strains.

Natural Variants and Early Analogs

The natural arylomycin B series is characterized by a nitro group on the macrocycle. Arylomycin B-C16, a synthetic analog with a C16 lipid tail, showed comparable activity to the A series against many bacteria but gained significant potency against Streptococcus agalactiae[1].

CompoundOrganismStrainMIC (µg/mL)Citation
Arylomycin A-C16 S. epidermidisRP62A (WT)0.25[6]
S. aureusNCTC 8325 (Resistant)>128[14]
S. aureusCOL (Moderately Sensitive)12[6]
H. pylori(Sensitive)4[6]
Arylomycin B-C16 S. agalactiaeCOH18[1][15]
S. epidermidisRP62A0.5[1]
S. aureusNCTC 8325-4>64[1]
Amino-Arylomycin S. agalactiaeCOH1>256[1]
(Reduced B-C16)S. epidermidisRP62A16[1]
Structure-Activity Relationship (SAR) of the Lipopeptide Tail

The length of the N-terminal lipid tail is crucial for activity, likely by anchoring the molecule to the bacterial membrane. Systematic variation of the tail length revealed that a C12-C16 chain is optimal for potency against a range of pathogens[12].

CompoundTail LengthS. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Sensitive Mutant) MIC (µg/mL)E. coli (Sensitive Mutant) MIC (µg/mL)P. aeruginosa (Sensitive Mutant) MIC (µg/mL)Citation
2 C8>64>64>64>64[12]
3 C10163264>64[12]
4 C1212432[12]
Arylomycin C16 C160.25128[12]
5 C180.5248[12]

Note: Sensitive mutant strains contain an engineered SPase without the resistance-conferring proline residue, allowing for evaluation of direct compound-target interactions.[12]

Binding Affinity to SPase

Isothermal titration calorimetry has been used to measure the equilibrium dissociation constants (KD) of arylomycins for their SPase target. These experiments confirmed that Arylomycin C16 binds approximately an order of magnitude more tightly to the sensitive (Ser-variant) SPase than to the resistant (Pro-variant) SPase from both E. coli and S. aureus[6].

CompoundSPase TargetKD (nM)Citation
Arylomycin C16 E. coli SPase (Pro84 - Resistant)1283 ± 278[6]
E. coli SPase (Ser84 - Sensitive)130 ± 53[6]
S. aureus SPase (Pro29 - Resistant)>2000[6]
S. aureus SPase (Ser29 - Sensitive)180 ± 30[6]

Experimental Protocols

This section provides an overview of the key methodologies used in the synthesis and evaluation of arylomycin analogs.

General Synthetic Workflow

The total synthesis of arylomycin analogs is a complex, multi-step process. Early syntheses relied on a Suzuki-Miyaura macrocyclization to form the key biaryl bond in the peptide core[1][16]. More recently, a more scalable route using a copper-mediated oxidative C-H functionalization, which mimics the putative biosynthesis, has been developed[3].

The diagram below outlines a generalized workflow for the synthesis and evaluation of arylomycin analogs.

Arylomycin_Synthesis_Workflow Start Precursor Synthesis (Modified Amino Acids) PeptideCoupling Solution-Phase Peptide Coupling Start->PeptideCoupling Macrocyclization Macrocyclization PeptideCoupling->Macrocyclization Suzuki Suzuki-Miyaura Coupling Macrocyclization->Suzuki CH_Activation Cu-Mediated C-H Activation Macrocyclization->CH_Activation TailCoupling Lipopeptide Tail Coupling Macrocyclization->TailCoupling Deprotection Global Deprotection TailCoupling->Deprotection Purification Purification (e.g., RP-HPLC) Deprotection->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay MIC_Test MIC Determination BioAssay->MIC_Test Tox_Test Toxicity Assays BioAssay->Tox_Test End Lead Candidate BioAssay->End

General workflow for arylomycin analog synthesis and testing.

Protocol: Suzuki-Miyaura Macrocyclization (Representative) This protocol is adapted from methodologies used in the synthesis of Arylomycin B-C16[1].

  • Precursor Synthesis: A linear tripeptide precursor containing an iodinated N-Me-hydroxyphenylglycine at one terminus and a boronic ester-modified tyrosine at the other is synthesized via standard solution-phase peptide coupling methods (e.g., using DEPBT as a coupling agent)[1].

  • Cyclization: The linear tripeptide is dissolved in a suitable solvent like DMF.

  • Catalyst Addition: A palladium catalyst, such as PdCl2(dppf), and a base (e.g., NaHCO3) are added to the solution[1].

  • Reaction: The mixture is heated under an inert atmosphere to facilitate the intramolecular Suzuki-Miyaura cross-coupling reaction, forming the biaryl macrocycle.

  • Workup and Purification: The reaction is quenched, and the crude macrocycle is purified, typically by silica (B1680970) gel chromatography.

  • Post-Cyclization Steps: The macrocycle undergoes further steps, including Boc deprotection, coupling to the synthesized lipopeptide tail, and final global deprotection to yield the target arylomycin analog[1].

Minimum Inhibitory Concentration (MIC) Determination

MIC values are determined using a standard broth microdilution method, often following Clinical and Laboratory Standards Institute (CLSI) guidelines[12][17].

  • Preparation: Cation-adjusted Mueller-Hinton Broth (MHB) is used as the growth medium. The arylomycin compounds are serially diluted in the medium in 96-well microtiter plates[17].

  • Inoculation: Bacterial strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., ~5 x 105 CFU/mL)[4]. The standardized bacterial suspension is added to each well of the microtiter plate[17].

  • Incubation: The plates are incubated at 37°C for 18-24 hours[4][17].

  • Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth, as measured by eye or by reading the optical density (OD) at 600 nm with a plate reader[17].

Time-Kill Assay

Time-kill assays are performed to determine whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria)[4].

  • Culture Growth: Bacterial cultures (e.g., S. aureus or E. coli) are grown in MHB to a mid-logarithmic phase (OD600 ≈ 0.4-0.5)[4].

  • Standardization: The culture is then diluted in fresh, pre-warmed MHB to a final density of approximately 1 x 106 CFU/mL[4].

  • Exposure: The standardized culture is aliquoted into tubes containing the arylomycin analog at various concentrations (e.g., 2x MIC, 8x MIC) and a no-drug control[4].

  • Sampling: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 18, 24 hours), aliquots are removed from each tube.

  • Quantification: The aliquots are serially diluted, plated on agar (B569324) plates, and incubated overnight. The number of colony-forming units (CFU) is counted to determine the number of viable cells at each time point[4].

Conclusion

The arylomycins represent a compelling class of antibiotics with a novel mechanism of action targeting bacterial type I signal peptidase. The initial discovery of their latent broad-spectrum potential, masked by a simple and identifiable resistance mechanism, has paved the way for targeted medicinal chemistry efforts. Synthetic analogs, particularly G0775, have demonstrated that the core arylomycin scaffold can be optimized to produce compounds with potent activity against even the most challenging multidrug-resistant Gram-negative pathogens. The continued exploration of this chemical space, guided by the structure-activity relationships and methodologies outlined in this guide, holds significant promise for the development of a new generation of antibiotics.

References

Arylomycin B7: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of Arylomycin B7, a member of the arylomycin class of natural product antibiotics. Arylomycins represent a promising class of compounds due to their novel mechanism of action, the inhibition of type I signal peptidase (SPase), an essential bacterial enzyme not targeted by currently available antibiotics.[1][2][3] This guide will detail the spectrum of activity of this compound, the experimental methodologies used for its characterization, and its molecular mechanism of action.

Antibacterial Spectrum of Activity

The arylomycins were initially identified as having a narrow spectrum of activity, primarily against certain Gram-positive bacteria.[3][4] However, subsequent research has revealed that the arylomycin scaffold possesses latent broad-spectrum activity.[5][6] Natural resistance in many bacterial species, including significant pathogens like Staphylococcus aureus and Escherichia coli, is often attributed to specific mutations in the SPase target enzyme.[5]

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for an arylomycin B derivative, Arylomycin B-C16, against a panel of bacterial strains.

Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus epidermidisGram-positive0.25 - 1.0
Streptococcus pneumoniaeGram-positive8 - >64
Rhodococcus opacusGram-positiveSensitive
Brevibacillus brevisGram-positiveSensitive
Corynebacterium glutamicumGram-positive2
Corynebacterium efficiensGram-positive>64
Staphylococcus aureusGram-positive16 - >128
Streptococcus agalactiaeGram-positiveSignificant Activity
Escherichia coliGram-negative>64 (Wild-type)
Haemophilus influenzaeGram-negative64

Note: The activity of arylomycins can be influenced by the specific derivative and the presence of resistance-conferring mutations in the target enzyme of the tested strain.[4][5][7][8] The development of synthetic analogs, such as G0775, has demonstrated the potential to overcome this natural resistance and broaden the antibacterial spectrum to include multi-drug resistant Gram-negative pathogens.[3][9]

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following protocol outlines the key experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antibiotic.[2][8]

Materials:

  • This compound (or derivative) stock solution

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth media

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated medium) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound exerts its antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase).[1][3][9] SPase is a crucial enzyme located in the bacterial cytoplasmic membrane that is responsible for cleaving signal peptides from pre-proteins during the secretion process.[1][10] The inhibition of SPase disrupts protein trafficking and leads to the accumulation of unprocessed pre-proteins in the cell membrane, ultimately resulting in bacterial cell death or growth inhibition.[1][10]

The following diagram illustrates the mechanism of action of this compound.

Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane SPase Type I Signal Peptidase (SPase) MatureProtein Mature Protein (Secreted) SPase->MatureProtein Processing Preprotein Pre-protein with Signal Peptide Preprotein->SPase Binding ArylomycinB7 This compound ArylomycinB7->SPase Blocks Active Site Inhibition Inhibition Processing Cleavage of Signal Peptide Secretion Secretion

Caption: Mechanism of this compound action.

The following diagram outlines the experimental workflow for determining the antibacterial spectrum of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A1 Prepare this compound Stock Solution B1 Serial Dilution of This compound A1->B1 A2 Culture Bacterial Strains B2 Prepare Bacterial Inoculum (0.5 McFarland) A2->B2 B3 Inoculate Microtiter Plate B1->B3 B2->B3 B4 Incubate at 37°C for 16-20h B3->B4 C1 Read and Record MIC Values B4->C1 C2 Compile Antibacterial Spectrum Table C1->C2

Caption: Workflow for MIC determination.

References

Arylomycin B7: A Technical Guide to its Mode of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Arylomycins, a class of natural lipopeptide antibiotics, represent a promising frontier in this endeavor. Initially isolated from Streptomyces sp., these compounds exhibit potent activity against a range of Gram-positive pathogens. This technical guide provides an in-depth exploration of the mode of action of Arylomycin B7, a prominent member of this class, focusing on its molecular target, mechanism of inhibition, and the key experimental methodologies used in its characterization.

Molecular Target: Type I Signal Peptidase (SPase)

The primary molecular target of this compound in Gram-positive bacteria is the Type I Signal Peptidase (SPase).[1][2] SPase is an essential membrane-bound serine protease responsible for a critical step in the protein secretion pathway.[1][3]

1.1. The General Secretory (Sec) Pathway and the Role of SPase

In bacteria, the majority of proteins destined for the cell wall, outer membrane, or the extracellular environment are translocated across the cytoplasmic membrane via the general secretory (Sec) pathway. These proteins are synthesized as precursors (preproteins) containing an N-terminal signal peptide. This signal peptide acts as a targeting signal, directing the preprotein to the Sec translocon complex in the cytoplasmic membrane.

Following translocation, the signal peptide must be cleaved to release the mature, functional protein. This cleavage is catalyzed by SPase, which recognizes a specific site on the preprotein and hydrolyzes the peptide bond.[1] Inhibition of SPase disrupts this essential process, leading to the accumulation of unprocessed preproteins in the cell membrane.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of Type I SPase. It binds to the active site of the enzyme, preventing it from processing its natural preprotein substrates.

2.1. Binding and Inhibition Kinetics

2.2. Structural Basis of Inhibition

Crystallographic studies of arylomycin A2 in complex with E. coli SPase have elucidated the structural basis of inhibition. The arylomycin molecule binds in the active site cleft of SPase, mimicking the conformation of the natural substrate's signal peptide. The C-terminal carboxylate of the arylomycin forms crucial hydrogen bonds with the catalytic serine and lysine (B10760008) residues of the SPase active site, effectively blocking catalysis.

Antibacterial Activity and Spectrum

This compound demonstrates activity primarily against Gram-positive bacteria. The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives against Gram-Positive Bacteria

Bacterial SpeciesArylomycin A-C16 (µg/mL)Arylomycin C-C16 (µg/mL)
Staphylococcus aureus (susceptible strain)0.25 - 1Not widely reported
Staphylococcus aureus (resistant strain)>64>64
Staphylococcus epidermidis0.25 - 10.5 - 1
Streptococcus pneumoniae4 - 88 - >64 µM
Streptococcus pyogenes1 - 2Not widely reported
Corynebacterium glutamicum2Not widely reported
Rhodococcus opacus<0.5Not widely reported

Note: Data for this compound is not explicitly available in the reviewed literature. The table presents data for closely related and well-studied arylomycins (A-C16 and C-C16) to provide a representative overview of the activity spectrum. The activity of this compound is expected to be in a similar range against susceptible strains.

Mechanism of Resistance

The primary mechanism of natural and acquired resistance to arylomycins in many bacteria is a specific mutation in the gene encoding SPase.

4.1. The Proline Mutation

This resistance is most commonly conferred by the presence of a proline residue at a key position in the SPase active site (e.g., position 29 in S. aureus SpsB). This proline residue sterically hinders the binding of the arylomycin's lipopeptide tail, thereby reducing the inhibitor's affinity for the enzyme. Bacteria that naturally possess this proline residue in their SPase are intrinsically resistant to arylomycins. Susceptible bacteria can acquire resistance through mutations that introduce this proline residue.

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to a density of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

5.2. Signal Peptidase Inhibition Assay (Fluorescence-Based)

The inhibitory activity of this compound against SPase can be quantified by measuring the change in its intrinsic fluorescence upon binding to the enzyme.

  • Reagents: Purified, soluble catalytic domain of SPase; this compound solution of known concentration; appropriate buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% n-octyl-β-glucopyranoside).

  • Procedure: A fixed concentration of SPase is titrated with increasing concentrations of this compound in a fluorescence cuvette.

  • Data Acquisition: The fluorescence emission is monitored at approximately 410 nm with an excitation wavelength of 320 nm.

  • Data Analysis: The increase in fluorescence intensity is plotted against the this compound concentration. The data is then fitted to a suitable binding equation to determine the dissociation constant (KD).

Visualizations

Signal_Peptidase_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Extracellular Space / Periplasm Ribosome Ribosome Preprotein Preprotein (with Signal Peptide) Ribosome->Preprotein Translation Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Targeting & Translocation SPase Type I Signal Peptidase (SPase) Sec_Translocon->SPase Processing Mature_Protein Mature Protein SPase->Mature_Protein Cleavage Arylomycin_B7 This compound Arylomycin_B7->SPase Inhibition

Caption: this compound inhibits Type I Signal Peptidase (SPase).

Experimental_Workflow_MIC Start Start: MIC Determination Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End: MIC Value Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Resistance_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium SPase_S SPase (e.g., Serine at pos. 29) Binding_S High Affinity Binding Arylomycin_B7_S This compound Arylomycin_B7_S->SPase_S Binds Inhibition_S SPase Inhibition Binding_S->Inhibition_S Outcome_S Bacterial Growth Inhibition Inhibition_S->Outcome_S SPase_R SPase (Proline at pos. 29) Binding_R Low Affinity Binding Arylomycin_B7_R This compound Arylomycin_B7_R->SPase_R Poor Binding No_Inhibition_R Ineffective Inhibition Binding_R->No_Inhibition_R Outcome_R Bacterial Growth No_Inhibition_R->Outcome_R

Caption: this compound resistance due to SPase mutation.

Conclusion

This compound and its analogs represent a compelling class of antibiotics with a novel mode of action targeting the essential bacterial Type I Signal Peptidase. Understanding the intricacies of its interaction with SPase, the structural basis for its inhibitory activity, and the mechanisms of resistance is crucial for the development of next-generation arylomycin-based therapeutics. The experimental protocols detailed herein provide a foundation for the continued investigation and optimization of these promising antibacterial agents in the fight against multidrug-resistant Gram-positive pathogens.

References

The Ecological Role and Molecular Function of Arylomycin B7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylomycin B7, a member of the arylomycin class of lipopeptide antibiotics, is a natural product of soil-dwelling bacteria of the genus Streptomyces. While renowned for its potent antimicrobial activity, the intrinsic biological function of this compound within its producing organism, Streptomyces sp. Tü 6075, extends beyond simple warfare to intricate ecological competition and self-preservation. This technical guide provides an in-depth exploration of the biological role of this compound, its mechanism of action, biosynthetic pathway, and the experimental methodologies used for its characterization.

Introduction: The Biological Significance of this compound in Streptomyces

Streptomyces species are prolific producers of a vast array of secondary metabolites, including a significant portion of clinically utilized antibiotics.[1] These compounds are crucial for survival in the competitive microbial environment of the soil. The production of arylomycins, including this compound, by Streptomyces sp. Tü 6075 is a key strategy for outcompeting other microorganisms for essential resources.[2][3] The primary biological function of this compound in its producing organism is therefore one of allelopathy, inhibiting the growth of competing bacteria.

The arylomycins are structurally characterized as biaryl-bridged lipohexapeptides.[3][4] The B series of arylomycins, which includes this compound, is distinguished by a nitro (-NO2) substitution on the tyrosine residue within the peptide core.[2][4] This modification has been shown to subtly alter the antibiotic's spectrum of activity.[5]

While the direct role of this compound in the internal signaling or developmental processes of Streptomyces sp. Tü 6075 has not been definitively elucidated, its production is intrinsically linked to the organism's life cycle and response to environmental cues. It is hypothesized that the producing organism possesses inherent self-resistance mechanisms to avoid suicide, a common trait in antibiotic-producing microbes.[4][6]

Mechanism of Action: Inhibition of Type I Signal Peptidase

The potent antibacterial activity of the arylomycins stems from their highly specific inhibition of bacterial type I signal peptidase (SPase).[1][7][8] SPase is a vital membrane-bound serine protease responsible for the cleavage of N-terminal signal peptides from preproteins during their translocation across the cytoplasmic membrane.[9][10] This process is essential for the proper localization and function of a multitude of extracellular and cell wall proteins.

The inhibition of SPase by this compound leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cellular processes and ultimately leading to cell death.[1] The macrocyclic core of the arylomycin molecule binds to the active site of SPase, mimicking the substrate and forming critical interactions with the catalytic residues.[11]

Quantitative Data: Antimicrobial Activity of Arylomycin B

The antimicrobial efficacy of arylomycins is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the MIC values for a representative B-series arylomycin, arylomycin B-C16, which shares the core structure of this compound.

Target OrganismStrainMIC (µg/mL)Reference
Staphylococcus epidermidisRP62A0.5[5]
Staphylococcus aureus (sensitive mutant)NCTC 8325 SpsB(P29S)1[5]
Escherichia coli (sensitive mutant)MG1655 LepB(P84L)8[5]
Pseudomonas aeruginosa (sensitive mutant)PAO1 LepB(P84L)16[5]
Streptococcus agalactiaeCOH-18[5][12]
Brevibacillus brevisATCC 8246>64[5]
Rhodococcus equiATCC 69391[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Suspend bacterial colonies from a fresh agar (B569324) plate in a suitable broth (e.g., Cation-adjusted Mueller Hinton II broth) to match the turbidity of a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the arylomycin B compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the arylomycin that completely inhibits visible growth of the bacteria.[5]

Isolation and Purification of Arylomycins from Streptomyces Culture

Objective: To isolate and purify arylomycin compounds from the fermentation broth of Streptomyces sp.

Methodology:

  • Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of arylomycins.[3]

  • Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration or centrifugation. Extract the bioactive compounds from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate.[13]

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[13]

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Utilize a silica (B1680970) gel column and elute with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.[13][14]

    • High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase HPLC column for final purification to obtain the pure arylomycin B compound.[3]

  • Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

Type I Signal Peptidase (SPase) Inhibition Assay

Objective: To measure the inhibitory activity of arylomycin B against bacterial type I signal peptidase.

General Methodology:

  • Enzyme and Substrate Preparation: Purify the bacterial type I SPase and a suitable preprotein substrate.[15] The substrate is often a fusion protein that can be easily detected.

  • Inhibition Reaction: Incubate the purified SPase with varying concentrations of the arylomycin B inhibitor in a suitable reaction buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding the preprotein substrate to the mixture.

  • Detection of Cleavage: After a defined incubation period, stop the reaction and quantify the extent of substrate cleavage. This can be achieved by various methods, such as:

    • SDS-PAGE and Densitometry: Separate the cleaved and uncleaved substrate by SDS-PAGE and quantify the band intensities.

    • Fluorescence Resonance Energy Transfer (FRET): Use a FRET-based substrate that releases a fluorescent signal upon cleavage.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations: Pathways and Workflows

Mechanism_of_Action cluster_exterior Periplasm / Extracellular Space Preprotein Preprotein (with Signal Peptide) SPase Type I Signal Peptidase (SPase) Preprotein->SPase SPase->Preprotein MatureProtein Mature Protein (Functional) SPase->MatureProtein Cleavage of Signal Peptide ArylomycinB7 This compound ArylomycinB7->SPase Experimental_Workflow_MIC start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End: MIC Value read_results->end Biosynthetic_Pathway cluster_precursors Precursor Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modification Post-Modification aryF aryF aryA aryA (NRPS) aryF->aryA Precursors aryB aryB (NRPS) aryF->aryB Precursors aryD aryD (NRPS) aryF->aryD Precursors aryE aryE (MbtH-like) aryF->aryE Precursors aryG aryG aryG->aryA Precursors aryG->aryB Precursors aryG->aryD Precursors aryG->aryE Precursors aryH aryH aryH->aryA Precursors aryH->aryB Precursors aryH->aryD Precursors aryH->aryE Precursors Arylomycin_A Arylomycin A Core aryA->Arylomycin_A Peptide Assembly aryB->Arylomycin_A Peptide Assembly aryD->Arylomycin_A Peptide Assembly aryE->Arylomycin_A Peptide Assembly aryC aryC (Modification) Arylomycin_B Arylomycin B aryC->Arylomycin_B Nitration Arylomycin_A->aryC

References

An In-depth Technical Guide to the Arylomycin B Family of Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arylomycin B family, a subset of the broader arylomycin class of lipopeptide antibiotics, represents a promising area of research in the ongoing battle against antimicrobial resistance. First isolated from Streptomyces sp., these natural products and their synthetic derivatives exhibit a novel mechanism of action, targeting the essential bacterial enzyme Type I Signal Peptidase (SPase).[1][2][3] This guide provides a comprehensive technical overview of the Arylomycin B family, focusing on its core chemical features, mechanism of action, spectrum of activity, and the experimental methodologies used in its evaluation. While the specific nomenclature "Arylomycin B7" is not standard in the reviewed literature, this document will focus on the well-characterized synthetic analogue, Arylomycin B-C16, as a representative of the Arylomycin B series.

Chemical Structure and Core Features

The arylomycins are characterized as biaryl-bridged lipohexapeptides. The general structure consists of a macrocyclic peptide core attached to an N-terminal fatty acid tail. The Arylomycin B series is specifically distinguished from the A and C series by the presence of a nitro group on the tyrosine residue within the macrocyclic core.[1][4] This modification has been shown to influence the spectrum of activity. The lipophilic tail also plays a crucial role in the antibiotic's interaction with the bacterial cell membrane and the SPase target.

Arylomycin B-C16 , a key synthetic derivative, incorporates a 16-carbon fatty acid chain, which has been identified as optimal for activity in several studies.

Mechanism of Action: Inhibition of Type I Signal Peptidase

The primary molecular target of the Arylomycin B family is the bacterial Type I Signal Peptidase (SPase), an essential membrane-bound serine protease. SPase plays a critical role in the general secretory (Sec) pathway, where it cleaves the N-terminal signal peptides from preproteins following their translocation across the cytoplasmic membrane.

Inhibition of SPase by arylomycins disrupts this vital process, leading to an accumulation of unprocessed preproteins in the cell membrane. This disruption of the protein secretion pathway results in cellular stress, compromised membrane integrity, and ultimately, bacterial cell death or growth inhibition. The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and its growth phase.

SignalPeptidaseInhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Targeting & Translocation SignalPeptide Signal Peptide MatureProtein Mature Protein SecretedProtein Secreted Mature Protein MatureProtein->SecretedProtein Folding & Secretion SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Preprotein emerges SPase->SignalPeptide Cleavage SPase->MatureProtein Release ArylomycinB Arylomycin B ArylomycinB->SPase Inhibition

Spectrum of Activity and Resistance

Initially, the arylomycins were considered to have a narrow spectrum of activity, primarily against certain Gram-positive bacteria. However, subsequent research revealed that their potential for broad-spectrum activity is often masked by naturally occurring resistance. A key mechanism of resistance is a mutation in the SPase enzyme, specifically the presence of a proline residue in the binding pocket, which reduces the binding affinity of the arylomycin.

Strains that are genetically sensitized by replacing this proline with a more susceptible amino acid, such as serine or leucine, demonstrate significantly increased sensitivity to arylomycins. Arylomycin B-C16 has shown potent activity against wild-type Staphylococcus epidermidis and sensitized strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, the nitro group in the B series has been shown to overcome resistance in Streptococcus agalactiae that is observed with the A series compounds.

Further synthetic modifications of the arylomycin scaffold, such as in the derivative G0775, have led to compounds with potent activity against multidrug-resistant Gram-negative pathogens.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Arylomycin B-C16 against various bacterial strains.

Table 1: MIC of Arylomycin B-C16 against Wild-Type and Genetically Sensitized Bacterial Strains

Bacterial Strain Genotype MIC (µg/mL)
Staphylococcus epidermidis RP62A Wild-Type 0.25
Staphylococcus aureus NCTC 8325 Wild-Type >128
Staphylococcus aureus NCTC 8325 SpsB(P29S) 2
Escherichia coli MG1655 Wild-Type >128
Escherichia coli MG1655 LepB(P84L) 4
Pseudomonas aeruginosa PAO1 Wild-Type >128
Pseudomonas aeruginosa PAO1 LepB(P84L) 16

Data sourced from:

Table 2: MIC of Arylomycin B-C16 against various Gram-positive bacteria

Bacterial Strain MIC (µg/mL)
Streptococcus agalactiae COH-1 8
Streptococcus pneumoniae R800 4
Streptococcus pyogenes M1-5448 4
Brevibacillus brevis ATCC 8246 1
Rhodococcus opacus DSM 1069 4

Data sourced from:

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a standard method for determining the MIC of arylomycins.

1. Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

2. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media (e.g., Todd Hewitt Broth for Streptococci)

  • Bacterial strains for testing

  • Arylomycin B-C16 stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile diluent (e.g., DMSO, water)

  • Spectrophotometer

  • Incubator (37°C)

3. Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the Arylomycin B-C16 stock solution in the appropriate broth directly in the 96-well plate to achieve the desired final concentration range (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow Start Start PrepareBacterialInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareBacterialInoculum SerialDilution Prepare Serial Dilutions of Arylomycin B in 96-well plate PrepareBacterialInoculum->SerialDilution InoculatePlate Inoculate Wells with Bacterial Suspension SerialDilution->InoculatePlate Incubate Incubate at 37°C for 16-20 hours InoculatePlate->Incubate ReadResults Read MIC (Lowest concentration with no visible growth) Incubate->ReadResults End End ReadResults->End

Synthesis of Arylomycin B-C16

The total synthesis of Arylomycin B-C16 is a multi-step process that has been described in the literature. A generalized workflow is presented below.

Synthesis_Workflow Start Start with 3-nitro-tyrosine PeptideAssembly Linear Peptide Assembly Start->PeptideAssembly Macrocyclization Suzuki-Miyaura Macrocyclization PeptideAssembly->Macrocyclization Deprotection Deprotection Steps Macrocyclization->Deprotection LipidTailCoupling Coupling of C16 Fatty Acid Tail Deprotection->LipidTailCoupling FinalPurification Purification (HPLC) LipidTailCoupling->FinalPurification ArylomycinBC16 Arylomycin B-C16 FinalPurification->ArylomycinBC16

Conclusion and Future Directions

The Arylomycin B family of lipopeptide antibiotics holds significant potential as a source of new therapeutics to combat multidrug-resistant bacteria. Their unique mechanism of action, targeting the bacterial Type I Signal Peptidase, offers a distinct advantage over many existing classes of antibiotics. The ability to overcome natural resistance through synthetic modification, as demonstrated with Arylomycin B-C16 and more advanced analogs like G0775, highlights the promise of this scaffold for future drug development. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of these compounds and to fully explore their clinical potential.

References

Methodological & Application

Total Synthesis of Arylomycin B: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of an Arylomycin B analog. Arylomycins are a class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase, making them a subject of interest in the development of new antibacterial agents. The "B" series of arylomycins is characterized by a nitro group on the tyrosine residue within the macrocyclic core.

Note on Nomenclature: Naturally occurring Arylomycin B is a family of related compounds with varying fatty acid side chains, typically ranging from C11 to C15. As the specific structure of "Arylomycin B7" is not definitively established in the scientific literature, this protocol details the synthesis of a representative analog, Arylomycin B-C14 , which incorporates a linear C14 fatty acid (myristoyl) tail. The synthetic strategy is modular, allowing for the adaptation of the lipopeptide tail as required.

I. Synthetic Strategy Overview

The total synthesis of Arylomycin B-C14 is a convergent process involving the preparation of two key fragments: the nitrated macrocyclic core and the lipopeptide tail. These fragments are subsequently coupled, followed by a global deprotection to yield the final natural product analog.

The key steps in this synthesis are:

  • Synthesis of the Nitrated Macrocyclic Core:

    • Preparation of a protected and functionalized 3-nitro-tyrosine derivative.

    • Assembly of a linear tripeptide precursor.

    • Intramolecular Suzuki-Miyaura coupling to form the biaryl macrocycle.

  • Synthesis of the Lipopeptide Tail:

    • Stepwise solution-phase peptide coupling to assemble the tripeptide tail.

    • Acylation with myristic acid.

  • Fragment Coupling and Deprotection:

    • Coupling of the macrocyclic core and the lipopeptide tail.

    • Global deprotection of all protecting groups to yield Arylomycin B-C14.

G cluster_0 Macrocycle Synthesis cluster_1 Lipopeptide Tail Synthesis NitroTyr 3-Nitro-Tyrosine Iodination Protected Iodo-Nitro-Tyrosine NitroTyr->Iodination Boc protection, Iodination Tripeptide Linear Tripeptide Precursor Iodination->Tripeptide Peptide Couplings Macrocycle Protected Macrocyclic Core Tripeptide->Macrocycle Suzuki-Miyaura Macrocyclization FinalCoupling Protected Arylomycin B-C14 Macrocycle->FinalCoupling Fragment Coupling AminoAcids Protected Amino Acids TripeptideTail Protected Tripeptide Tail AminoAcids->TripeptideTail Peptide Couplings LipoTail Protected Lipotripeptide Tail (Myristoyl) TripeptideTail->LipoTail Myristoylation LipoTail->FinalCoupling Deprotection Deprotection FinalCoupling->Deprotection Global Deprotection ArylomycinB Arylomycin B-C14 Deprotection->ArylomycinB Final Product

Figure 1: Overall synthetic workflow for Arylomycin B-C14.

II. Experimental Protocols

A. Synthesis of the Protected Macrocyclic Core

1. Synthesis of Protected 3-Iodo-5-nitro-tyrosine Methyl Ester

This multi-step process begins with commercially available 3-nitro-tyrosine.

  • Step 1a: Boc Protection. 3-nitro-tyrosine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) in a mixed solvent system (e.g., acetone/water) to protect the amino group.

  • Step 1b: Iodination. The resulting Boc-protected 3-nitro-tyrosine is then iodinated on the phenol (B47542) ring using an iodinating agent such as benzyltrimethylammonium (B79724) dichloroiodate.[1]

  • Step 1c: Methyl Esterification. The carboxylic acid is then converted to a methyl ester using a standard esterification procedure, for example, by treatment with methyl iodide and a base like potassium carbonate in a polar aprotic solvent.

2. Assembly of the Linear Tripeptide Precursor

The protected iodo-nitro-tyrosine is coupled with other amino acid building blocks to form the linear precursor for macrocyclization. This involves standard solution-phase peptide coupling reactions.

  • Step 2a: Dipeptide Formation. The protected iodo-nitro-tyrosine methyl ester is coupled with a protected N-methyl-hydroxyphenylglycine derivative using a peptide coupling reagent such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Step 2b: Tripeptide Formation. The resulting dipeptide is deprotected and then coupled with a boronic ester derivative of the third amino acid to yield the linear tripeptide precursor.

3. Suzuki-Miyaura Macrocyclization

This is the key ring-forming step to create the biaryl linkage.

  • Protocol: The linear tripeptide precursor is dissolved in an appropriate solvent such as DMF. A palladium catalyst, for instance, PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., sodium bicarbonate) are added. The reaction mixture is heated to promote the intramolecular cross-coupling reaction.[1]

  • Purification: The crude product is purified by column chromatography to yield the protected macrocyclic core.

Macrocycle Synthesis Step Key Reagents Typical Yield
Boc Protection & IodinationBoc₂O, Benzyltrimethylammonium dichloroiodate~82% (over 3 steps)[1]
Peptide CouplingsDEPBT, Protected Amino Acids~42% (over 2 steps)[1]
Suzuki-Miyaura MacrocyclizationPdCl₂(dppf), NaHCO₃Variable, can be optimized
B. Synthesis of the Lipopeptide Tail (Myristoyl-tripeptide)

1. Assembly of the Tripeptide

The tripeptide tail is assembled using sequential solution-phase peptide couplings of the constituent protected amino acids.

2. Myristoylation

The N-terminus of the assembled tripeptide is deprotected and then acylated with myristic acid (a C14 fatty acid) or myristoyl chloride to form the lipopeptide tail.

C. Final Assembly and Deprotection

1. Fragment Coupling

The protected macrocyclic core is coupled with the protected lipotripeptide tail.

  • Protocol: The carboxylic acid of the macrocycle is activated and coupled to the N-terminus of the lipopeptide tail. DEPBT is a suitable coupling reagent for this step.[1]

2. Global Deprotection

All protecting groups are removed in the final step to yield the target molecule.

  • Protocol: The fully protected Arylomycin B-C14 is treated with a solution of aluminum bromide (AlBr₃) in the presence of a scavenger such as ethanethiol (B150549) (EtSH). The reaction is typically performed at an elevated temperature.

  • Purification: The final product is purified using preparative HPLC.

Final Steps Key Reagents Typical Yield
Fragment CouplingDEPBT, NaHCO₃~44%
Global DeprotectionAlBr₃, EtSH~67%

III. Key Reaction Pathway

G cluster_suzuki Suzuki-Miyaura Macrocyclization cluster_deprotection Global Deprotection reagents reagents Linear Linear Tripeptide Precursor Iodo-Aryl and Boronic Ester Moieties reagents_suzuki PdCl₂(dppf) NaHCO₃, DMF, Heat Linear->reagents_suzuki Macrocycle Protected Macrocycle Biaryl Linkage Formed reagents_suzuki->Macrocycle Protected Fully Protected Arylomycin B Boc, Me, etc. groups present reagents_deprotection AlBr₃, EtSH CHCl₃, Air Protected->reagents_deprotection Final Arylomycin B All protecting groups removed reagents_deprotection->Final

Figure 2: Key reactions in the Arylomycin B synthesis.

IV. Conclusion

The total synthesis of Arylomycin B analogs is a challenging but achievable endeavor that provides access to these potent antibiotics for further biological evaluation and structure-activity relationship studies. The modular nature of the synthesis allows for the creation of a diverse library of analogs by varying the lipopeptide tail, which can be crucial for optimizing the pharmacological properties of this promising class of compounds. Careful execution of the key Suzuki-Miyaura macrocyclization and the final global deprotection are critical for the success of this synthetic route. The overall yield for the synthesis of a related analog, Arylomycin B-C16, has been reported to be around 8% over 9 steps from 3-nitro tyrosine.

References

Application Notes and Protocols for the Purification of Arylomycin B7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of lipopeptide antibiotics first isolated from Streptomyces sp.[1][2] They exhibit potent antimicrobial activity through a novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase)[3]. This enzyme is crucial for the secretion of many proteins in bacteria, making it an attractive target for new antibiotic development. The Arylomycin B series is characterized by a nitro substitution on the tyrosine residue of the peptide core[4]. Arylomycin B7, a specific member of this series, holds promise for further investigation as a potential therapeutic agent.

These application notes provide a comprehensive overview of the techniques and protocols for the purification of this compound from fermentation cultures of Streptomyces sp.. The methodologies described are based on established procedures for the isolation of arylomycins and other lipopeptide antibiotics.

Data Presentation: Purification Overview

The purification of this compound from a fermentation broth is a multi-step process designed to isolate the target compound from a complex mixture of cellular components and other secondary metabolites. The following table summarizes the expected recovery and purity at each stage of a typical purification workflow. Please note that these values are representative and may vary depending on the specific fermentation conditions and scale of the operation.

Purification StepStarting MaterialKey Reagents/MaterialsElution/Mobile PhaseExpected Purity (%)Expected Yield (%)Analytical Method
Extraction Fermentation Broth (Culture filtrate and Mycelium)Ethyl Acetate (B1210297) or n-ButanolN/A5-1580-90HPLC-DAD, LC-MS
Silica (B1680970) Gel Chromatography Crude ExtractSilica Gel (60-120 mesh)Chloroform (B151607):Methanol (B129727) Gradient40-6060-70TLC, HPLC-DAD
Size-Exclusion Chromatography Partially Purified FractionsSephadex LH-20Methanol70-8585-95HPLC-DAD
Preparative RP-HPLC Enriched this compound FractionsC18 Reverse-Phase ColumnAcetonitrile:Water with 0.1% TFA (Gradient)>9570-80Analytical HPLC, LC-MS, NMR

Experimental Protocols

Fermentation of Streptomyces sp. for Arylomycin B Production

This protocol is based on general fermentation procedures for Streptomyces species known to produce lipopeptide antibiotics.

a. Media and Culture Conditions:

  • Seed Culture Medium (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g CaCO₃. Adjust pH to 7.0.

  • Production Medium (per liter): 40 g soluble starch, 20 g soybean meal, 5 g yeast extract, 2 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 5 g CaCO₃. Adjust pH to 7.2.

  • Inoculation: Inoculate the seed culture medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. Tü 6075. Incubate at 28°C for 48-72 hours with shaking at 200 rpm.

  • Production: Transfer the seed culture to the production medium (5% v/v inoculum). Incubate at 28°C for 5-7 days with shaking at 200 rpm. Monitor the production of this compound by HPLC-MS analysis of small culture samples.

Extraction of this compound

Arylomycins are found in both the culture filtrate and the mycelium[1]. Therefore, both fractions should be processed.

a. Materials:

  • Fermentation broth

  • Ethyl acetate or n-butanol

  • Centrifuge

  • Rotary evaporator

b. Protocol:

  • Separate the mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes.

  • Mycelium Extraction: Resuspend the mycelial pellet in an equal volume of methanol and stir for 2-3 hours. Filter the mixture to remove the mycelial debris. Concentrate the methanol extract under reduced pressure.

  • Culture Filtrate Extraction: Extract the supernatant (culture filtrate) twice with an equal volume of ethyl acetate or n-butanol.

  • Combine the organic phases from the filtrate extraction with the concentrated mycelial extract.

  • Evaporate the combined organic extract to dryness using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

a. Silica Gel Chromatography:

  • Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent (e.g., chloroform).

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Pool the active fractions and concentrate under reduced pressure.

b. Size-Exclusion Chromatography:

  • Prepare a Sephadex LH-20 column equilibrated with methanol.

  • Dissolve the partially purified extract from the silica gel step in a minimal volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute with methanol at a constant flow rate.

  • Collect fractions and analyze by HPLC to identify those containing this compound.

  • Pool the relevant fractions and concentrate.

Final Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

a. Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm, 250 x 20 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

b. Protocol:

  • Dissolve the enriched this compound fraction in a small volume of methanol or the initial mobile phase composition.

  • Inject the sample onto the preparative C18 column.

  • Elute with a linear gradient of Mobile Phase B. A representative gradient is 30-70% B over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 360 nm, as the nitro group in Arylomycin B imparts a yellow color).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC.

  • Lyophilize the pure fraction to obtain this compound as a solid.

Visualizations

This compound Purification Workflow

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Filtrate Culture Filtrate Centrifugation->Filtrate Mycelium_Extraction Mycelium Extraction (Methanol) Mycelium->Mycelium_Extraction Filtrate_Extraction Filtrate Extraction (Ethyl Acetate) Filtrate->Filtrate_Extraction Crude_Extract Crude this compound Extract Mycelium_Extraction->Crude_Extract Filtrate_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Size_Exclusion Size-Exclusion Chromatography (Sephadex LH-20) Silica_Gel->Size_Exclusion Prep_HPLC Preparative RP-HPLC (C18) Size_Exclusion->Prep_HPLC Pure_Arylomycin_B7 Pure this compound Prep_HPLC->Pure_Arylomycin_B7 G cluster_0 Bacterial Cell cluster_1 Cytoplasm cluster_2 Cell Membrane cluster_3 Periplasm Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Sec_Translocon Sec Translocon (SecYEG) Preprotein->Sec_Translocon SPase Type I Signal Peptidase (SPase) Sec_Translocon->SPase Translocation Mature_Protein Mature Secreted Protein SPase->Mature_Protein Signal Peptide Cleavage Arylomycin_B7 This compound Inhibition Inhibition Arylomycin_B7->Inhibition Inhibition->SPase Folding Protein Folding & Function Mature_Protein->Folding

References

Application Notes and Protocols for Arylomycin B7 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that represent a promising frontier in the fight against antimicrobial resistance. Their unique mechanism of action involves the inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme involved in protein secretion.[1][2][3] This target is not exploited by any currently approved antibiotics, making arylomycins particularly valuable for addressing infections caused by drug-resistant pathogens.[1][2] Initially isolated from Streptomyces species, arylomycins, including the B series, have demonstrated activity against various bacteria. While early findings suggested a narrow spectrum, subsequent research has revealed that the activity of arylomycins is broader than first understood, with resistance in many common pathogens linked to specific mutations in the SPase enzyme.

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Determining the MIC is a critical step in the evaluation of new antibiotics, providing essential data on their potency and spectrum of activity. These application notes provide a detailed protocol for determining the MIC of Arylomycin B7 against a panel of pathogenic bacteria using the broth microdilution method, the gold standard for susceptibility testing.

Principle of the Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation under controlled conditions, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits this visible growth. This quantitative result is crucial for assessing the in vitro efficacy of compounds like this compound.

Data Presentation: Arylomycin B MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for an Arylomycin B-series compound against a selection of clinically relevant bacteria. Data for the specific this compound analogue is limited in publicly available literature; therefore, representative data for closely related Arylomycin B compounds is presented to illustrate the expected activity profile.

Bacterial SpeciesStrainArylomycin B-C16 MIC (µg/mL)Notes
Staphylococcus aureusSensitized Mutant (P29S)8Wild-type S. aureus often shows high resistance (>128 µg/mL) due to a proline residue in SPase.
Staphylococcus epidermidisWild Type (RP62A)0.5 - 1.0Generally susceptible to arylomycins.
Streptococcus agalactiae-8The nitro group in the B series overcomes resistance seen with other arylomycin series.
Escherichia coliSensitized Mutant (P84L)16Wild-type E. coli is typically resistant due to both SPase mutations and outer membrane impermeability.
Pseudomonas aeruginosaSensitized Mutant (P84L)32Similar to E. coli, wild-type strains are highly resistant.

Note: The susceptibility of bacteria to arylomycins is highly dependent on the specific amino acid sequence of their type I signal peptidase (SPase). Strains with a proline residue at the key binding site often exhibit natural resistance.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

arylomycin_mechanism cluster_membrane Cytoplasmic Membrane SPase Type I Signal Peptidase (SPase) MatureProtein Mature Secreted Protein SPase->MatureProtein cleaves signal peptide Preprotein Secretory Pre-protein (with signal peptide) Preprotein->SPase binds to Secretion Protein Secretion & Cell Wall Homeostasis MatureProtein->Secretion Arylomycin This compound Arylomycin->SPase inhibits Death Bacterial Cell Death or Growth Inhibition Secretion->Death

Caption: Mechanism of this compound action via inhibition of Type I Signal Peptidase.

Broth Microdilution MIC Assay Workflow

mic_workflow A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate with MHB A->B E Inoculate Microplate Wells (Final vol: 100 µL) B->E C Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate Plate (35°C ± 2°C for 18-24h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Experimental workflow for the broth microdilution MIC assay.

Experimental Protocols

Broth Microdilution Method for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Materials and Reagents

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Non-selective agar (B569324) plates (e.g., Tryptic Soy Agar, Blood Agar)

  • Sterile 0.85% saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile, 96-well U-bottom microtiter plates

  • Multichannel pipette and sterile pipette tips

  • Sterile reservoirs

  • Incubator (aerobic, 35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer (optional, for inoculum standardization)

2. Preparation of this compound Stock and Working Solutions

  • Stock Solution: Prepare a stock solution of this compound by dissolving a known weight of the compound in a suitable solvent to achieve a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution. The stock solution should be at least 10 times the highest concentration to be tested.

  • Working Solution: Perform an intermediate dilution of the stock solution in CAMHB to obtain a concentration that is twice the highest concentration desired in the assay (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL working solution).

3. Preparation of Bacterial Inoculum

  • Bacterial Culture: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or PBS. Vortex thoroughly to create a smooth suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines. This turbidity corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can also be used for greater accuracy.

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB. A common dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the final inoculum for the microtiter plate.

4. Microtiter Plate Preparation and Serial Dilution

  • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of each row in a 96-well microtiter plate. Well 12 will serve as a sterility control (broth only).

  • Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to well 1.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

  • Continue this twofold serial dilution process by transferring 50 µL from well 2 to well 3, and so on, up to well 10.

  • After mixing the contents of well 10, discard 50 µL.

  • Well 11 will serve as the growth control and will contain only CAMHB (from step 1) and the bacterial inoculum. Well 12 contains only CAMHB and serves as the sterility control.

5. Inoculation and Incubation

  • Add 50 µL of the final bacterial inoculum (from step 3.4) to wells 1 through 11. This brings the total volume in each well to 100 µL.

  • This final addition dilutes the antibiotic concentrations by half, achieving the desired final test concentrations (e.g., 128, 64, 32, ..., 0.25 µg/mL). The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Do not add bacteria to the sterility control wells (column 12).

  • Seal the plate or cover it with a lid to prevent evaporation and contamination.

  • Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.

6. Interpretation of Results

  • Visual Inspection: After the incubation period, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom.

  • Check Controls:

    • Sterility Control (Well 12): Should show no growth (clear).

    • Growth Control (Well 11): Should show distinct turbidity, indicating adequate bacterial growth.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is completely clear) as compared to the growth control. A small, pinpoint-sized button of cells at the bottom of the U-bottom well may be present, but the broth should be clear.

7. Quality Control

It is imperative to include quality control (QC) strains with known MIC values for the antimicrobial agent being tested (if available) in each assay run. Strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 are commonly used. The results for the QC strains must fall within the established acceptable ranges to ensure the validity of the experiment.

References

Application Notes and Protocols: Time-Kill Curve Assay for Arylomycin B7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1] This enzyme is crucial for the secretion of many proteins essential for bacterial viability and is not targeted by any currently approved antibiotics.[2] Arylomycin B7, a member of this class, represents a promising scaffold for the development of new antibacterial agents to combat drug-resistant pathogens. The time-kill curve assay is a fundamental in vitro pharmacodynamic study that provides critical information on the rate and extent of bacterial killing by an antimicrobial agent over time.[2][3] This assay is essential for characterizing the bactericidal or bacteriostatic nature of a compound and is a key component of preclinical antibiotic development.[4]

This document provides a detailed protocol for performing a time-kill curve assay to evaluate the antibacterial activity of this compound.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting and inhibiting the bacterial type I signal peptidase (SPase). SPase is a membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane. This cleavage is a vital step in the general secretory pathway, allowing proteins to reach their final destinations in the periplasm, outer membrane, or the extracellular environment. By inhibiting SPase, this compound causes an accumulation of unprocessed preproteins in the cell membrane, leading to a disruption of essential cellular processes and ultimately, cell death.

Mechanism of Action of this compound Arylomycin_B7 This compound SPase Bacterial Type I Signal Peptidase (SPase) Arylomycin_B7->SPase Inhibition Mature_Proteins Mature Secreted Proteins SPase->Mature_Proteins Enables release of Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation Blockage leads to Preproteins Preproteins with Signal Peptides Preproteins->SPase Cleavage of Signal Peptide Translocation Protein Translocation across Cytoplasmic Membrane Translocation->Preproteins Cellular_Functions Essential Cellular Functions Mature_Proteins->Cellular_Functions Cell_Death Bacterial Cell Death Accumulation->Cell_Death Disruption leads to Time-Kill Curve Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Incubate Inoculate and Incubate at 37°C Inoculum->Incubate Antibiotic Prepare this compound Concentrations (multiples of MIC) Antibiotic->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Count Incubate Plates and Count Colonies (CFU) Plate->Count Calculate Calculate log10 CFU/mL Count->Calculate Plot Plot Time-Kill Curve Calculate->Plot

References

Application Notes and Protocols: In Vitro Testing of Arylomycin B7 and Related Compounds Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that represent a promising avenue for the development of new antibacterial agents. Their unique mechanism of action involves the inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme responsible for the processing of secreted proteins.[1][2] This novel target is not exploited by any currently approved antibiotics, making arylomycins particularly interesting for combating drug-resistant bacterial infections.[1][2]

Naturally occurring arylomycins primarily exhibit activity against Gram-positive bacteria.[2] However, synthetic modifications have led to the development of analogs, such as G0775, with potent broad-spectrum activity against challenging Gram-negative pathogens, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.

This document provides detailed protocols for the in vitro evaluation of arylomycin compounds, with a focus on Arylomycin B7 and its analogs. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for closely related and well-studied arylomycins to serve as a reference. The provided methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as for conducting time-kill assays, are based on established standards to ensure reproducibility and accuracy.

Mechanism of Action: Inhibition of Signal Peptidase I

Arylomycins exert their antibacterial effect by targeting and inhibiting the bacterial type I signal peptidase (SPase). SPase is a crucial enzyme located in the cytoplasmic membrane that cleaves N-terminal signal peptides from preproteins as they are translocated across the membrane. By inhibiting SPase, arylomycins disrupt the bacterial protein secretion system, leading to an accumulation of unprocessed preproteins and subsequent cell death. The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and the specific conditions of growth.

cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm/Extracellular Space SPase Signal Peptidase (SPase) Mature_Protein Mature Protein SPase->Mature_Protein Cleavage Preprotein Preprotein with Signal Peptide Preprotein->SPase Binding Secreted_Protein Secreted Protein Mature_Protein->Secreted_Protein Secretion Arylomycin This compound Arylomycin->SPase Inhibition Ribosome Ribosome Ribosome->Preprotein Synthesis

This compound Mechanism of Action.

Data Presentation: In Vitro Activity of Arylomycin Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various arylomycin derivatives against a panel of Gram-positive and Gram-negative bacterial strains. This data is compiled from published research and is intended to provide a comparative overview of the antibacterial spectrum of this class of compounds.

Table 1: In Vitro Activity of Arylomycin A and C Derivatives Against Gram-Positive Bacteria

Bacterial StrainArylomycin A₂ (μg/mL)Arylomycin C₁₆ (μg/mL)
Staphylococcus epidermidis1.00.25
Rhodococcus opacus->64
Brevibacillus brevis--
Corynebacterium glutamicum-2
Corynebacterium efficiens->64

Data sourced from Roberts et al., 2007 and other related studies.

Table 2: In Vitro Activity of Arylomycin C₁₆ Against Coagulase-Negative Staphylococci

Bacterial StrainMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus epidermidis (n=143)0.51
Staphylococcus haemolyticus0.250.5
Staphylococcus lugdunensis12
Staphylococcus hominis12
Staphylococcus capitis816
Staphylococcus caprae1616
Staphylococcus cohnii832

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 3: In Vitro Activity of Synthetic Arylomycin Analog G0775 Against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (μg/mL)
Escherichia coli (MDR clinical isolates)≤0.25 (MIC₉₀)
Klebsiella pneumoniae (MDR clinical isolates)≤0.25 (MIC₉₀)
Acinetobacter baumannii (MDR strains)≤4
Pseudomonas aeruginosa (MDR strains)≤16
Eight different Gram-negative species0.125 - 2

MDR denotes multidrug-resistant. Data highlights the potent activity of synthetically optimized arylomycins against clinically relevant Gram-negative pathogens.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound (or analog) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing.

  • Sterile saline or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Arylomycin Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

    • Ensure each well contains 50 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of This compound in Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Workflow for MIC Determination.
Protocol 2: Time-Kill Assay

This assay provides insights into the pharmacodynamics of the antimicrobial agent, determining whether it is bactericidal or bacteriostatic.

1. Materials:

  • This compound (or analog) at concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Log-phase growth culture of the test bacterium.

  • CAMHB.

  • Sterile culture tubes.

  • Sterile PBS for dilutions.

  • Agar plates for colony counting.

  • Incubator with shaking capabilities.

2. Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh CAMHB and incubate until it reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test tubes.

  • Assay Setup:

    • Prepare tubes with CAMHB containing the desired concentrations of this compound.

    • Include a growth control tube without the antibiotic.

    • Inoculate all tubes with the prepared bacterial culture.

  • Sampling and Plating:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial 10-fold dilutions of the aliquots in sterile PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Data Analysis:

    • Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a < 3-log₁₀ reduction.

cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis_tk Analysis Culture Prepare Log-Phase Bacterial Culture Inoculate Inoculate Tubes Culture->Inoculate Tubes Prepare Tubes with This compound & Controls Tubes->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Time-Kill Assay Workflow.

References

Application Notes and Protocols: Arylomycin B7 for the Treatment of Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its virulence and increasing resistance to conventional antibiotics. The arylomycins are a novel class of natural product antibiotics that represent a promising therapeutic avenue. They function by inhibiting Type I Signal Peptidase (SPase), an essential and highly conserved bacterial enzyme that is not targeted by any currently approved antibiotics.[1] This unique mechanism of action makes them attractive candidates for development against multidrug-resistant pathogens.

This document provides detailed application notes and protocols for the use of Arylomycin B7 in research settings focused on S. aureus infections. As specific data for a derivative named "this compound" is not extensively available in published literature, this document will use Arylomycin B-C16 , a well-characterized synthetic analogue from the B series, as a representative compound. The Arylomycin B series is distinguished by a nitrated macrocycle, a modification that can influence the spectrum of activity.[2][3]

Mechanism of Action

This compound targets and inhibits bacterial Type I Signal Peptidase (SPase). SPase is a crucial membrane-bound serine protease responsible for the cleavage of N-terminal signal peptides from pre-proteins during their translocation across the cytoplasmic membrane via the general secretory (Sec) pathway.[1][4] Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting protein secretion, compromising membrane integrity, and ultimately inducing bacterial cell stress and death.

Natural resistance to arylomycins in many wild-type S. aureus strains is conferred by a proline residue at a key position (P29) in the SPase (SpsB) active site, which reduces the binding affinity of the antibiotic. However, arylomycin derivatives, including those in the B-series, have been optimized to overcome this resistance mechanism, showing improved activity against otherwise resistant strains.

Arylomycin_B7_MOA Mechanism of Action of this compound cluster_membrane Bacterial Cytoplasmic Membrane SecTranslocon Sec Translocon SPase Type I Signal Peptidase (SPase) Target of this compound SecTranslocon->SPase Processing MatureProtein Mature Secreted Protein SPase->MatureProtein Cleavage & Release Accumulation Accumulation of Unprocessed Pre-proteins SPase->Accumulation ArylomycinB7 This compound ArylomycinB7->SPase Inhibition PreProtein Pre-protein (with Signal Peptide) PreProtein->SecTranslocon Translocation Stress Membrane Stress & Cell Death Accumulation->Stress

This compound inhibits Type I Signal Peptidase (SPase).

Data Presentation

The following tables summarize the in-vitro activity of Arylomycin B-C16 against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16 against S. aureus
Bacterial StrainGenotype / PhenotypeArylomycin B-C16 MIC (µg/mL)Arylomycin A-C16 MIC (µg/mL)Reference
S. aureus NCTC 8325Wild-Type, SPase (SpsB) with Proline at position 29>128>128
S. aureus PAS8001Sensitized Mutant, SpsB (P29S)0.250.25
MRSA USA300Wild-Type, Clinical Isolate-32

Note: Data for Arylomycin B-C16 against MRSA USA300 is not explicitly available in the cited literature, but data for the related Arylomycin A-C16 is provided for context. Further testing is required to establish the specific MIC for B-C16 against this and other clinical MRSA strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

  • This compound (or B-C16) stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well round-bottom microtiter plates

  • S. aureus strain(s) of interest

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the positive control (no drug), and column 12 as the negative/sterility control (no drug, no bacteria).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. From this, the final concentration in the wells will be 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: a. Within 30 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. This brings the total volume in each well to 200 µL and halves the antibiotic concentrations to their final testing values. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. Results can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 2: In-Vitro Type I Signal Peptidase (SPase) Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the direct inhibition of SPase.

Materials:

  • Purified recombinant S. aureus SPase (SpsB)

  • FRET-labeled peptide substrate (contains a fluorophore and a quencher separated by the SPase cleavage site)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.05% Triton X-100)

  • This compound (or B-C16) at various concentrations

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well of the 96-well plate, add the purified SPase enzyme to the assay buffer.

  • Add the diluted this compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding the FRET-labeled peptide substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: Murine Model of S. aureus Skin Infection

This protocol describes a subcutaneous abscess model to evaluate the in-vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 6-8 week old female BALB/c mice

  • S. aureus strain (e.g., MRSA USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Cytomodulin (or similar sterile microcarriers)

  • This compound formulated for in-vivo administration (e.g., in a solution with 5% DMSO, 10% Solutol HS 15)

  • Calipers

  • Sterile surgical tools

Procedure:

  • Inoculum Preparation: a. Grow S. aureus overnight in TSB at 37°C with shaking. b. Dilute the overnight culture in fresh TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.5). c. Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 10⁸ CFU/mL). d. Mix the bacterial suspension 1:1 with a sterile Cytodex bead slurry. The final inoculum per mouse will be 1 x 10⁷ CFU in 100 µL.

  • Infection: a. Anesthetize the mice. Shave a small area on the dorsum. b. Subcutaneously inject 100 µL of the prepared bacterial inoculum into the shaved area.

  • Treatment: a. At a specified time post-infection (e.g., 24 hours), begin treatment. b. Administer this compound via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection) at various dosages. c. Include a vehicle control group and potentially a positive control group (e.g., vancomycin). d. Continue treatment for a defined period (e.g., once or twice daily for 3-5 days).

  • Evaluation of Efficacy: a. Lesion Size: Measure the length and width of the resulting abscess daily using calipers. Calculate the lesion area. b. Bacterial Burden: At the end of the study (e.g., Day 5), euthanize the mice. Aseptically excise the skin lesion, homogenize the tissue in PBS, and perform serial dilutions for plating on Tryptic Soy Agar (TSA). Incubate plates overnight at 37°C and count colonies to determine the CFU per gram of tissue.

Workflow Visualization

Arylomycin_Evaluation_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation MIC_Assay MIC Determination (Protocol 1) Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill SPase_Assay SPase Inhibition Assay (Protocol 2) SPase_Assay->MIC_Assay Animal_Model Murine Skin Infection Model (Protocol 3) Time_Kill->Animal_Model Efficacy_Testing Efficacy Testing (Bacterial Burden, Lesion Size) Animal_Model->Efficacy_Testing Toxicity Preliminary Toxicity Animal_Model->Toxicity Data_Analysis Data Analysis & Lead Optimization Efficacy_Testing->Data_Analysis Toxicity->Data_Analysis Start This compound Candidate Compound Start->MIC_Assay Start->SPase_Assay

Workflow for evaluating this compound against S. aureus.

References

Application Notes and Protocols: Utilizing Arylomycin B7 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Arylomycin B7, a member of the arylomycin class of antibiotics, and its use in combination with other antimicrobial agents. The information is intended to guide research and development efforts aimed at combating antibiotic resistance.

Introduction to this compound

Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme in the bacterial protein secretion pathway, making it an attractive target for new antibiotic development as it is not targeted by any currently approved antibiotics.[1][2] The arylomycin family includes several derivatives, with the B series characterized by a nitrated macrocycle.[3] While initial studies showed a limited spectrum of activity for natural arylomycins, synthetic analogs have been developed with broader spectrum activity, including against multidrug-resistant (MDR) Gram-negative bacteria.

The rationale for using this compound in combination with other antibiotics is to enhance efficacy, reduce the likelihood of resistance development, and potentially lower the required doses of individual drugs. Synergy can be achieved when the mechanism of action of this compound complements that of another antibiotic.

Mechanism of Action: Inhibition of Signal Peptidase I

This compound exerts its antibacterial effect by targeting and inhibiting type I signal peptidase (SPase), an essential enzyme located in the bacterial cell membrane. SPase is responsible for cleaving signal peptides from pre-proteins as they are translocated across the cell membrane. This process is vital for the proper localization and function of a multitude of secreted proteins, including those involved in cell wall maintenance, nutrient acquisition, and virulence.

By inhibiting SPase, this compound disrupts the protein secretion pathway, leading to an accumulation of unprocessed pre-proteins in the cell membrane and the mislocalization of mature proteins. This disruption of protein homeostasis ultimately results in bacterial cell death. The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and growth conditions.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pre-protein Pre-protein SPase Signal Peptidase (SPase) Pre-protein->SPase Binding Processed Protein Processed Protein SPase->Processed Protein Cleavage of Signal Peptide This compound This compound This compound->SPase Inhibition Periplasm / Extracellular Space Periplasm / Extracellular Space Processed Protein->Periplasm / Extracellular Space Translocation Ribosome Ribosome Ribosome->Pre-protein Translation

Figure 1: Mechanism of action of this compound.

Synergy of this compound with Other Antibiotics

Studies on arylomycin derivatives have demonstrated synergistic interactions with several classes of antibiotics. The most pronounced synergy has been observed with aminoglycosides, such as gentamicin. This synergistic effect is noted against both Gram-positive and Gram-negative bacteria. The proposed mechanism for this synergy involves the disruption of the cell membrane integrity by aminoglycosides, which may facilitate the entry of this compound to its target, SPase.

Mild to moderate synergy has also been reported with cell wall synthesis inhibitors like cephalexin. This is consistent with the role of secreted proteins in cell wall biosynthesis. In contrast, interactions with other antibiotic classes can vary from additive to antagonistic depending on the bacterial species. For instance, antagonism has been observed with tetracycline (B611298) against E. coli and with rifampin and trimethoprim (B1683648) against S. aureus.

Quantitative Data on Antibiotic Interactions

The following table summarizes the observed interactions between an arylomycin derivative (Arylomycin A-C16) and other antibiotics against E. coli and S. aureus. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction between two drugs, where:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

AntibioticClassInteraction with Arylomycin A-C16 against E. coliInteraction with Arylomycin A-C16 against S. aureus
Gentamicin AminoglycosidePronounced Synergy Pronounced Synergy
Rifampin RifamycinPronounced Synergy Pronounced Antagonism
Cephalexin CephalosporinMild SynergyMild Synergy
Ciprofloxacin FluoroquinoloneNo Significant InteractionMild Synergy
Tetracycline TetracyclineAntagonismAdditive
Erythromycin MacrolideNo Significant InteractionAdditive
Vancomycin GlycopeptideNot ApplicableAdditive
Trimethoprim Dihydrofolate reductase inhibitorNo Significant InteractionPronounced Antagonism
Polymyxin B PolymyxinNo Significant InteractionNot Applicable

Data adapted from a study on Arylomycin A-C16, a closely related derivative of the Arylomycin B series.

Experimental Protocols

To evaluate the synergistic potential of this compound in combination with other antibiotics, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve assay.

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antibiotic against a specific bacterial strain.

Materials:

  • This compound stock solution

  • Stock solution of the second antibiotic

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Microplate reader

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO, water).

    • From the stock solutions, prepare working solutions in the growth medium at four times the highest desired final concentration.

  • Plate Setup:

    • Add 50 µL of growth medium to all wells of a 96-well plate.

    • In the first column, add 50 µL of the 4x working solution of this compound to the wells in rows A through G.

    • Perform serial 2-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for the second antibiotic alone.

    • In the first row (row A), add 50 µL of the 4x working solution of the second antibiotic to all wells (columns 1 through 11).

    • Perform serial 2-fold dilutions of the second antibiotic by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI values as described in the table above.

start Start prep_antibiotics Prepare Antibiotic Stock and Working Solutions start->prep_antibiotics setup_plate Set up 96-well Plate with Serial Dilutions prep_antibiotics->setup_plate inoculate Inoculate with Standardized Bacteria setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret end End interpret->end

Figure 2: Experimental workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.

Materials:

  • This compound and second antibiotic

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., CAMHB)

  • Culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar (B569324) plates)

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.5).

    • Dilute the culture in pre-warmed medium to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing the growth medium with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a specific concentration)

      • Combination of this compound and the second antibiotic (at the same concentrations as the individual drugs)

  • Incubation and Sampling:

    • Inoculate the prepared tubes/flasks with the standardized bacterial suspension.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum setup_assay Set up Culture Tubes with Antibiotics (Alone & Combined) prep_inoculum->setup_assay inoculate Inoculate Tubes setup_assay->inoculate incubate_sample Incubate and Collect Samples at Time Points inoculate->incubate_sample plate_count Perform Serial Dilutions and Plate for CFU Count incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data analyze Analyze for Synergy and Bactericidal Activity plot_data->analyze end End analyze->end

Figure 3: Experimental workflow for the time-kill curve assay.

Conclusion

This compound, with its unique mechanism of action, presents a promising candidate for combination therapies against challenging bacterial pathogens. The synergistic interactions, particularly with aminoglycosides, highlight the potential to enhance antibacterial efficacy. The provided protocols for checkerboard and time-kill assays offer standardized methods for researchers to systematically evaluate the potential of this compound in combination with other antibiotics, thereby contributing to the development of novel strategies to overcome antimicrobial resistance.

References

Arylomycin B7: A Molecular Probe for Interrogating Bacterial Protein Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin B7 is a member of the arylomycin class of cyclic lipopeptides, which are natural products that exhibit antibacterial activity through a novel mechanism: the inhibition of bacterial type I signal peptidase (SPase).[1][2][3] SPase is an essential enzyme in the general secretory (Sec) pathway of bacteria, responsible for cleaving the N-terminal signal peptide from preproteins as they are translocated across the cytoplasmic membrane.[1][2] Inhibition of SPase leads to the accumulation of unprocessed preproteins in the cell membrane, disrupting protein localization and ultimately leading to cell death in susceptible bacteria.[1][2] This unique mode of action makes this compound and its analogs valuable molecular probes for studying the intricacies of bacterial protein secretion, a fundamental process for bacterial viability, virulence, and interaction with the environment. These application notes provide detailed protocols for utilizing this compound to investigate protein secretion in a laboratory setting.

Mechanism of Action

This compound functions by binding to the active site of type I signal peptidase, preventing the proteolytic cleavage of signal peptides from preproteins.[3] This inhibition disrupts the flux of proteins through the secretory pathway, leading to the accumulation of unprocessed preproteins in the cytoplasmic membrane.[1][2] The consequences of this disruption can be either bacteriostatic or bactericidal, depending on the bacterial species and its growth phase.[2]

cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space ribosome Ribosome preprotein Preprotein (with signal peptide) ribosome->preprotein Translation sec_translocon Sec Translocon (SecYEG) preprotein->sec_translocon Targeting & Translocation spase Type I Signal Peptidase (SPase) sec_translocon->spase Preprotein emerges mature_protein Mature Protein (secreted) spase->mature_protein Signal Peptide Cleavage arylomycin This compound arylomycin->spase Inhibition

Caption: Mechanism of this compound action.

Quantitative Data

The antibacterial activity of arylomycins is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The susceptibility of different bacterial strains to arylomycin analogs can vary significantly, often due to natural variations in the SPase enzyme.[4] For example, resistance in many Staphylococcus aureus and E. coli strains is associated with a proline residue in the SPase active site, which interferes with arylomycin binding.[4] Engineered strains with a serine at this position show increased sensitivity.

Arylomycin AnalogBacterial StrainGenotypeMIC (µg/mL)Reference(s)
Arylomycin A-C₁₆E. coli PAS0275lepB(P84S)0.25[2]
Arylomycin A-C₁₆E. coli PAS0234lepB(P84L)0.5[2]
Arylomycin A-C₁₆E. coli (wild-type)lepB(P84)> 64[2]
Arylomycin C₁₆S. epidermidis RP62AWild-type0.5[5]
Arylomycin C₁₆S. aureus NCTC 8325Wild-type> 64[5]
Arylomycin C₁₆S. haemolyticusWild-type0.25 - 2[5]
Arylomycin C₁₆S. lugdunensisWild-type0.25 - 2[5]
Arylomycin C₁₆S. hominisWild-type0.25 - 2[5]

Experimental Protocols

The following protocols provide a framework for using this compound as a molecular probe to study protein secretion.

Protocol 1: Assessing the Impact of this compound on Bacterial Growth

This protocol determines the MIC of this compound against a bacterial strain of interest, which is a crucial first step for designing subsequent protein secretion experiments.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the bacterial strain into 5 mL of growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to an OD₆₀₀ of approximately 0.05-0.1.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium. The final volume in each well should be 100 µL. Include a no-drug control (medium with DMSO) and a no-inoculum control.

  • Inoculation:

    • Add 100 µL of the diluted bacterial culture to each well, resulting in a final volume of 200 µL. The final cell density should be approximately 5 x 10⁵ CFU/mL.[2]

  • Incubation:

    • Incubate the plate at the optimal growth temperature for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[2] This can be assessed visually or by measuring the OD₆₀₀ of each well.

start Start culture Prepare Bacterial Inoculum start->culture inoculation Inoculate Microtiter Plate culture->inoculation dilution Serial Dilution of this compound dilution->inoculation incubation Incubate Plate inoculation->incubation read Determine MIC incubation->read end End read->end

Caption: Experimental workflow for MIC determination.

Protocol 2: Detection of Unprocessed Preproteins by Western Blot

This protocol uses Western blotting to visualize the accumulation of a specific unprocessed preprotein in bacterial cells treated with this compound. This provides direct evidence of SPase inhibition.

Materials:

  • Bacterial strain expressing a secreted protein of interest with a known signal peptide

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Divide the culture into two: one treated with a sub-MIC or MIC concentration of this compound and a control treated with DMSO.

    • Incubate for a defined period (e.g., 1-4 hours).

  • Sample Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication).[6]

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the treated and control samples onto an SDS-PAGE gel.[7]

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. An increase in the band corresponding to the molecular weight of the unprocessed preprotein in the this compound-treated sample indicates SPase inhibition.

start Start treatment Bacterial Culture and This compound Treatment start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection end End detection->end

Caption: Western blot workflow for preprotein detection.

Protocol 3: Secretome Analysis by Mass Spectrometry

This protocol outlines a general workflow for analyzing changes in the bacterial secretome (the collection of secreted proteins) upon treatment with this compound, using mass spectrometry.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium

  • This compound

  • Centrifugation and filtration equipment (0.22 µm filter)

  • Protein precipitation reagents (e.g., trichloroacetic acid or acetone)

  • Sample preparation reagents for mass spectrometry (e.g., urea (B33335), DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Grow the bacterial culture in a defined minimal medium to minimize background protein contamination.

    • Treat the culture with a sub-MIC concentration of this compound or a DMSO control during the exponential growth phase.

    • Incubate for a specified time.

  • Secretome Sample Preparation:

    • Separate the bacterial cells from the culture medium by centrifugation.[8]

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[8]

    • Precipitate the proteins from the supernatant using a suitable method (e.g., cold acetone (B3395972) precipitation).[8]

    • Resuspend the protein pellet in a buffer compatible with mass spectrometry analysis (e.g., 8 M urea in Tris-HCl).[8]

  • Protein Digestion and Mass Spectrometry:

    • Reduce and alkylate the protein sample.[8]

    • Digest the proteins into peptides using trypsin.[8]

    • Desalt the peptide mixture.

    • Analyze the peptides by LC-MS/MS.[8]

  • Data Analysis:

    • Use a proteomics software suite to identify and quantify the proteins in the secretome of the treated and control samples.

    • Compare the protein profiles to identify proteins whose secretion is significantly reduced in the presence of this compound.

Conclusion

This compound is a powerful tool for dissecting the mechanisms of bacterial protein secretion. By specifically inhibiting type I signal peptidase, it allows for the controlled study of the consequences of secretion pathway disruption. The protocols provided here offer a starting point for researchers to utilize this compound as a molecular probe to investigate this essential bacterial process, which can lead to a deeper understanding of bacterial physiology and the identification of new targets for antimicrobial drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Arylomycin B7 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arylomycin B7 and encountering bacterial resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) of this compound against our bacterial strain. What are the common resistance mechanisms?

A1: High MICs for this compound are primarily linked to two main mechanisms:

  • Target Modification: The most common mechanism is a mutation in the gene encoding the type I signal peptidase (SPase), the target of arylomycins.[1][2] Specifically, the presence of a proline residue at a key position in the SPase binding pocket can reduce the binding affinity of the arylomycin.[1][2][3] For example, in Staphylococcus aureus, a Pro29 residue in the SpsB protein is associated with natural resistance.[1]

  • Regulatory Pathway Activation: Bacteria can develop resistance by activating specific genetic pathways. In S. aureus, resistance can arise from mutations in a putative transcriptional regulator.[1][4] These mutations can lead to the upregulation of genes that help the bacteria cope with the stress caused by SPase inhibition.[1][5] One such pathway involves the derepression of the ayrRABC operon, which can provide an alternative mechanism for protein secretion or processing, thus bypassing the inhibited SPase.[6]

Q2: Our lab has confirmed a proline substitution in the SPase of our resistant S. aureus strain. How can we overcome this resistance?

A2: Target-based resistance due to proline substitution can be addressed through several strategies:

  • Use of Arylomycin Analogs: Researchers have developed synthetic arylomycin analogs, such as Arylomycin M131 and G0775, which are designed to have improved activity against strains with the resistance-conferring proline mutation.[1][7][8][9] These analogs may have modified structures that enhance their binding to the mutated SPase.[3][10]

  • Combination Therapy: Combining this compound or its analogs with other agents can restore sensitivity. For instance, co-treatment with tunicamycin, which inhibits the initial step of wall teichoic acid synthesis, has been shown to sensitize resistant S. aureus strains.[1][4] Another effective combination is with inhibitors of the lipoprotein processing pathway, which has demonstrated synergistic effects with arylomycin derivatives and can even reverse resistance mediated by the ayr operon.[11]

Q3: We are working with a Gram-negative bacterium and see no activity with this compound. Is this expected?

A3: Historically, arylomycins have shown limited activity against many Gram-negative bacteria.[12] This was often attributed to the outer membrane acting as a permeability barrier. However, recent research has shown that some arylomycins can penetrate the outer membrane of Gram-negative bacteria.[2][7] The lack of activity is more likely due to the presence of the same resistance-conferring proline mutations in their SPase enzyme (e.g., LepB in E. coli).[2][7] The development of newer analogs like G0775 has shown potent, broad-spectrum activity against multidrug-resistant Gram-negative bacteria.[8][9]

Q4: How can we determine if resistance in our bacterial strain is due to a SPase mutation or another mechanism?

A4: To differentiate between resistance mechanisms, a multi-step approach is recommended:

  • Sequence the SPase Gene: Amplify and sequence the gene encoding the type I signal peptidase (e.g., spsB in S. aureus). Compare the sequence to that of a known susceptible strain to identify any mutations, particularly those leading to proline substitutions.

  • Transcriptional Analysis: If no SPase mutation is found, investigate changes in gene expression. Use techniques like quantitative real-time PCR (qRT-PCR) or RNA-sequencing to examine the expression levels of known resistance-associated genes, such as the ayrRABC operon and genes related to the cell wall stress stimulon, in the presence and absence of this compound.[1][4]

  • Genetic Complementation: If a specific mutation outside of the SPase gene is suspected, you can perform genetic complementation studies. Introducing a wild-type copy of the mutated gene into the resistant strain should restore susceptibility if that gene is indeed responsible for the resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Analogs against S. aureus

StrainArylomycin A-C16 MIC (µg/mL)Arylomycin M131 MIC (µg/mL)Key Resistance Marker
Susceptible Strains16 - 32Not specifiedNo known resistance mutations
Resistant Strains>128Not specifiedPro29 in SpsB or mutations in a putative transcriptional regulator
NCTC 8325 (P29S mutant)2Not specifiedSensitizing P29S mutation in SpsB

Data compiled from studies on a panel of S. aureus strains.[1]

Table 2: MICs of Arylomycin C16 against Wild-Type and Mutant Bacterial Strains

OrganismSPase GenotypeMIC (µg/mL)
S. epidermidisWild Type (Ser at key positions)4
S. epidermidisS29P mutant128
S. epidermidisS31P mutant>256
S. aureusWild Type (Pro29)>256
S. aureusP29S mutant4
E. coliWild Type (Pro84)>256
E. coliP84S mutant4
P. aeruginosaWild Type (Pro87)>256
P. aeruginosaP87S mutant16

This table demonstrates that replacing the resistance-conferring proline with serine sensitizes various bacteria to arylomycin.[2]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[13][14]

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select 4-5 isolated colonies.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of this compound (or its analog) in the appropriate broth in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]

Protocol 2: Sequencing of the Type I Signal Peptidase (SPase) Gene

This protocol outlines the general steps for identifying mutations in the SPase gene.

  • Genomic DNA Extraction:

    • Culture the bacterial strain of interest overnight in an appropriate broth.

    • Extract genomic DNA using a commercial extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Design primers that flank the entire coding sequence of the SPase gene (e.g., spsB in S. aureus).

    • Perform a polymerase chain reaction (PCR) to amplify the gene from the extracted genomic DNA. Use a high-fidelity DNA polymerase to minimize PCR errors.

  • PCR Product Purification:

    • Run the PCR product on an agarose (B213101) gel to confirm the correct size of the amplicon.

    • Purify the PCR product from the gel or directly from the PCR reaction using a commercial purification kit.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

    • Ensure sufficient sequencing coverage for the entire gene.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence with the wild-type/susceptible SPase gene sequence from a reference database (e.g., NCBI).

    • Identify any nucleotide and corresponding amino acid changes.

Visualizations

resistance_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits Secretion Protein Secretion SPase->Secretion Enables CellDeath Cell Death Secretion->CellDeath Inhibition leads to SPase_Mutation SPase Mutation (e.g., Proline substitution) SPase_Mutation->SPase Alters target AyrR_Mutation ayrR Mutation AyrABC ayrABC Upregulation AyrR_Mutation->AyrABC Derepresses AyrABC->Secretion Bypasses inhibition

Caption: this compound resistance pathways in bacteria.

experimental_workflow start Observe High MIC of this compound step1 Sequence SPase Gene start->step1 decision1 SPase Mutation Found? step1->decision1 outcome1 Target-based Resistance Confirmed decision1->outcome1 Yes step2 Perform Transcriptional Analysis (qRT-PCR/RNA-Seq) decision1->step2 No end Select Mitigation Strategy (Analogs, Combination Therapy) outcome1->end decision2 Upregulation of Resistance Genes? step2->decision2 outcome2 Regulatory Resistance Confirmed decision2->outcome2 Yes decision2->end No/Other outcome2->end

References

Optimizing Arylomycin B7 Dosage for Antibacterial Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Arylomycin B7 in antibacterial studies.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
No antibacterial activity observed. The target bacterium may possess natural resistance due to a proline residue in its type I signal peptidase (SPase).[1][2]Sequence the SPase gene of the target organism to check for the resistance-conferring proline residue.[2] Consider using a genetically sensitized strain where this residue has been mutated.[3][4]
The compound may have degraded.Ensure proper storage of this compound solution and powder as per the manufacturer's instructions. Prepare fresh solutions for each experiment.
Incorrect dosage or concentration used.Refer to the MIC data for similar bacterial species to determine an appropriate starting concentration range. Perform a dose-response experiment to determine the optimal concentration.
Inconsistent MIC results. Variation in inoculum density.Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density for each experiment.[5][6]
Different growth phases of bacteria.Use bacteria in the mid-logarithmic growth phase for susceptibility testing to ensure metabolic activity and target engagement.[3]
Contamination of the bacterial culture.Perform quality control checks, including Gram staining and plating on selective media, to ensure the purity of the bacterial culture.
Poor in vivo efficacy despite good in vitro activity. Pharmacokinetic issues such as poor absorption or rapid clearance.Consider optimizing the formulation of this compound to improve its pharmacokinetic properties.[7]
The chosen animal model may not be appropriate.Ensure the animal model is relevant to the human infection being studied. Consider factors such as the site of infection and the immune status of the animal.
Inappropriate dosing regimen.Optimize the dosing frequency and route of administration based on pharmacokinetic and pharmacodynamic studies.
Precipitation of this compound in media. Low solubility of the compound in aqueous solutions.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute to the final concentration in the assay medium. Ensure the final solvent concentration does not affect bacterial growth.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product antibiotic that inhibits bacterial type I signal peptidase (SPase).[8][9] SPase is an essential enzyme responsible for cleaving N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane.[3][10] By inhibiting SPase, this compound disrupts protein secretion, leading to the accumulation of unprocessed preproteins in the cell membrane, which ultimately results in bacterial cell death.[8][9]

Q2: What is the antibacterial spectrum of this compound?

A2: The antibacterial spectrum of this compound can be broad, encompassing both Gram-positive and Gram-negative bacteria.[2] However, its activity against many common pathogens is limited by the presence of a specific proline residue in the SPase enzyme, which confers natural resistance.[1][2] Bacteria that lack this proline residue are generally more susceptible to this compound.[2][11]

Q3: What are the key factors that can influence the activity of this compound in my experiments?

A3: Several factors can influence the observed activity of this compound:

  • Bacterial Species and Strain: The presence or absence of the resistance-conferring proline in SPase is a primary determinant of susceptibility.[1][2]

  • Bacterial Growth Phase: this compound is generally more effective against actively growing bacteria in the logarithmic phase.[3]

  • Inoculum Density: High bacterial densities can sometimes reduce the apparent activity of the antibiotic.[3]

  • Expression Levels of SPase: Overexpression of a susceptible SPase can decrease sensitivity, while underexpression can increase it.[3]

Q4: What is a good starting concentration for in vitro studies?

A4: A good starting point is to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. Based on published data, MIC values can range from <1 µg/mL for susceptible strains to >64 µg/mL for resistant strains.[1][11] For time-kill kinetic studies, concentrations are typically tested at multiples of the MIC (e.g., 2x, 4x, 8x MIC).[3]

Q5: How can I overcome resistance to this compound?

A5: Resistance is primarily due to a proline residue in the SPase enzyme.[1][2] While genetically modifying the target organism is an option for research purposes, for therapeutic development, efforts have focused on synthesizing Arylomycin derivatives that can bind effectively to SPases containing the resistance-conferring proline.[1][12] Additionally, combination therapy with other classes of antibiotics, such as aminoglycosides, has been shown to result in synergistic activity.[3][8]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives
CompoundOrganismStrain TypeMIC (µg/mL)
Arylomycin C16S. epidermidisSensitive0.25
Arylomycin C16S. aureusResistant>128
Arylomycin C16S. aureus (sensitized mutant)Sensitive2
Arylomycin C16E. coliResistant>128
Arylomycin C16E. coli (sensitized mutant)Sensitive4
Arylomycin C16P. aeruginosaResistant>128
Arylomycin C16P. aeruginosa (sensitized mutant)Sensitive16
G0775P. aeruginosa (MDR)Resistant-

Data compiled from multiple sources.[1][4][7]

Table 2: Time-Kill Kinetics of Arylomycin A-C16
Organism (Strain)Concentration (x MIC)Time (hours)Log10 CFU/mL Reduction
E. coli (PAS0260)24~1-2
18~5
84~2
18~5
S. aureus (PAS8001)240
18<1
840
18~1.3

Data is approximate and based on graphical representations in the cited literature.[3]

Table 3: In Vivo Efficacy of Arylomycin Derivative 162
Animal ModelInfectionCompoundDoseLog10 CFU Reduction
Neutropenic mouse thighP. aeruginosa (MDR)162Not Specified3.5
Neutropenic mouse thighP. aeruginosa (MDR)G0775Not Specified1.1

Data from a study on a novel Arylomycin derivative.[7]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: From a fresh agar (B569324) plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay
  • Prepare Bacterial Culture: Inoculate a flask of CAMHB with the test organism and grow to the mid-logarithmic phase (OD600 of 0.4-0.5).[3]

  • Standardize Inoculum: Dilute the mid-log culture in pre-warmed CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.[3]

  • Set Up Test Conditions: Prepare culture tubes with the desired concentrations of this compound (typically multiples of the MIC) and a no-drug control.

  • Inoculate and Incubate: Add the standardized bacterial inoculum to each tube and incubate at 37°C with shaking.

  • Sample at Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto Mueller-Hinton Agar.

  • Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Analyze Data: Plot log10 CFU/mL versus time for each concentration to generate the time-kill curves.

Visualizations

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation Sec_complex Sec Translocon Preprotein->Sec_complex SPase Type I Signal Peptidase (SPase) Sec_complex->SPase Preprotein emerges Mature_protein Mature Protein SPase->Mature_protein Signal Peptide Cleavage Arylomycin This compound Arylomycin->SPase Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies strain_selection Bacterial Strain Selection mic_determination MIC Determination (Broth Microdilution) strain_selection->mic_determination time_kill Time-Kill Kinetics Assay mic_determination->time_kill synergy_testing Synergy Testing (Optional) mic_determination->synergy_testing formulation Formulation Development time_kill->formulation synergy_testing->formulation pk_pd Pharmacokinetics/ Pharmacodynamics formulation->pk_pd efficacy_model Efficacy Model (e.g., Mouse Thigh) pk_pd->efficacy_model dose_optimization Dosage Regimen Optimization efficacy_model->dose_optimization end End dose_optimization->end start Start start->strain_selection

Caption: Experimental workflow for this compound dosage optimization.

References

Arylomycin B7 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arylomycin B7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a macrocyclic lipopeptide, can be influenced by several factors, including:

  • pH: The hydrolysis of peptide bonds within the macrocyclic core is often pH-dependent. Both strongly acidic and alkaline conditions can accelerate degradation.

  • Temperature: Higher temperatures typically increase the rate of chemical degradation. For long-term storage, maintaining low temperatures is crucial.

  • Solvent Composition: The choice of solvent can impact the solubility and stability of this compound. Organic solvents, water content, and the presence of buffers can all play a role. While glycosylated arylomycins have shown improved solubility, the specific properties of this compound should be considered.[1]

  • Light Exposure: While not explicitly documented for arylomycins, many complex organic molecules are sensitive to light, which can catalyze oxidative degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of sensitive functional groups, such as the phenolic hydroxyl groups on the biaryl core.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Solvent: Prepare stock solutions in a high-purity, anhydrous solvent in which this compound is readily soluble and stable, such as DMSO.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Light Protection: Store in amber vials or wrap vials in aluminum foil to protect from light.

  • Inert Atmosphere: For maximal stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: I am observing a loss of antibacterial activity in my this compound working solutions. What could be the cause?

A3: A loss of activity in working solutions is a common issue that can often be attributed to degradation. Potential causes include:

  • Hydrolysis: If your working solution is aqueous and has a pH that is not optimal for this compound stability, hydrolysis of the peptide backbone may be occurring.

  • Oxidation: The phenolic groups in the arylomycin core are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Adsorption: Lipophilic compounds like this compound can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates). Using low-adhesion plastics or silanized glassware can help mitigate this.

  • Precipitation: If the concentration of this compound in your working solution exceeds its solubility in the chosen solvent system, it may precipitate out of solution, leading to a decrease in the effective concentration.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause 1: Degradation of this compound in stock or working solutions.

    • Troubleshooting Steps:

      • Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.

      • Verify the concentration and integrity of the stock solution using an analytical method such as HPLC-UV or LC-MS.

      • Conduct a time-course experiment to assess the stability of this compound in your assay buffer at the experimental temperature.

  • Possible Cause 2: Adsorption of this compound to labware.

    • Troubleshooting Steps:

      • Switch to low-retention polypropylene (B1209903) labware.

      • For critical applications, consider using silanized glass vials and inserts.

      • Include a pre-incubation step where the labware is exposed to a solution of the compound at the target concentration to saturate non-specific binding sites.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
  • Possible Cause: Chemical degradation of this compound.

    • Troubleshooting Steps:

      • Review the preparation and storage conditions of the sample. Were there any deviations from the recommended protocol?

      • Consider potential degradation pathways such as hydrolysis or oxidation. The presence of new peaks with different retention times may indicate the formation of degradation products.

      • Perform forced degradation studies (e.g., exposure to acid, base, heat, oxidizing agents) to intentionally generate degradation products and compare their analytical profiles to the unknown peaks in your sample. This can help in identifying the nature of the degradation.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides a hypothetical framework for presenting such data once generated.

ConditionSolvent SystemTemperature (°C)Half-life (t½)Primary Degradation Product(s)
Acidic 0.1 M HCl in 50% Acetonitrile (B52724)40Data not availableHydrolysis products
Neutral PBS (pH 7.4)25Data not availableMinor hydrolysis/oxidation
Alkaline 0.1 M NaOH in 50% Acetonitrile40Data not availableHydrolysis and/or epimerization products
Oxidative 0.03% H₂O₂ in water25Data not availableOxidized derivatives
Photonic Aqueous Buffer (pH 7.4)25Data not availablePhoto-oxidation products

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • HPLC or UPLC system with UV or MS detector

  • Temperature-controlled incubator/water bath

  • Calibrated pH meter

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in the following solutions:

    • 0.1 M HCl

    • PBS (pH 7.4)

    • 0.1 M NaOH

  • Incubation: Aliquot the working solutions into sealed vials and incubate them at two different temperatures: 4°C and 37°C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • HPLC/LC-MS Analysis: Analyze the samples by a validated reverse-phase HPLC or LC-MS method to determine the remaining percentage of intact this compound. The appearance of new peaks should also be monitored.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition. Calculate the degradation rate constant and the half-life (t½).

Visualizations

cluster_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution (DMSO) prep_work Prepare Working Solutions (Acid, Neutral, Base) prep_stock->prep_work incubate Incubate at Different Temperatures prep_work->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data_analysis Data Analysis (Half-life Calculation) analyze->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

cluster_degradation Potential Degradation Pathways ArylomycinB7 This compound Intact Macrocyclic Lipopeptide Hydrolysis Hydrolysis Products Cleavage of peptide bonds ArylomycinB7->Hydrolysis Acid/Base Oxidation Oxidation Products Modification of phenolic groups ArylomycinB7->Oxidation O₂/Light Epimerization Epimers Change in stereochemistry ArylomycinB7->Epimerization Base/Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Arylomycin B7 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Arylomycin B7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Troubleshooting

Question 1: I am observing a low yield during the Suzuki-Miyaura macrocyclization step. What are the common causes and how can I improve it?

Low yields in the intramolecular Suzuki-Miyaura reaction for creating the 14-membered biaryl macrocycle of Arylomycins are a known challenge. The primary competing side reaction is often protodeborylation of the boronic acid or ester starting material.

Potential Causes and Solutions:

  • Protodeborylation: The replacement of the boron moiety with a hydrogen atom is a major side reaction that reduces the yield of the desired macrocycle.

    • Solution 1: Use a More Stable Boron Source: Instead of using a boronic acid, consider employing a more stable boronic ester, such as a pinacol (B44631) or MIDA ester. These are generally more resistant to premature hydrolysis and protodeborylation.[1][2]

    • Solution 2: Optimize the Base: Strong bases can promote protodeborylation. Experiment with weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of cation can also be influential, with cesium bases sometimes offering better results.[2]

    • Solution 3: Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can facilitate protodeborylation. Ensure you are using anhydrous solvents and reagents.[2]

    • Solution 4: "Slow-Release" Strategy: Utilize a "masking" reagent that protects the boronic acid functionality from degradation and allows for its slow release into the reaction mixture. This keeps the concentration of the free boronic acid low, minimizing side reactions.[3][4]

  • Catalyst and Ligand Choice: The efficiency of the palladium catalyst and the choice of ligand are critical for successful macrocyclization.

    • Solution: Catalyst and Ligand Screening: If you are experiencing low yields, it may be beneficial to screen a variety of palladium catalysts and phosphine (B1218219) ligands. Electron-rich and bulky ligands often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1] For challenging heteroaryl couplings, machine learning-optimized conditions have been shown to improve yields across a range of substrates.[5]

Question 2: What are common side reactions during the peptide coupling steps and how can they be minimized?

During the solution-phase or solid-phase synthesis of the peptide portions of this compound, several side reactions can occur, leading to impurities and reduced yields.

Common Side Reactions and Prevention Strategies:

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid is a significant concern, particularly for sensitive residues like cysteine and histidine.

    • Solution 1: Additive Selection: The addition of reagents like HOBt, HOAt, or OxymaPure to the coupling reaction can effectively suppress racemization by minimizing the formation of the highly reactive and racemization-prone oxazolone (B7731731) intermediate.[6][7]

    • Solution 2: Choice of Coupling Reagent: Use a coupling reagent known for low racemization, such as COMU, especially for difficult couplings.[6]

    • Solution 3: Base Selection: Employ a weaker, sterically hindered base like sym-collidine instead of stronger, less hindered bases such as DIPEA, particularly when coupling sensitive amino acids.[6][8]

    • Solution 4: Temperature Control: Perform coupling reactions at lower temperatures, as elevated temperatures can increase the rate of racemization.[8]

  • Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate, leading to incomplete coupling and deprotection steps.

    • Solution 1: Solvent Choice: Switch to a more effective solvent for disrupting hydrogen bonds, such as N-methylpyrrolidone (NMP), or add a chaotropic agent like DMSO to the reaction mixture.[7]

    • Solution 2: Elevated Temperature: In some cases, coupling at a higher temperature can help to disrupt aggregation.[7]

    • Solution 3: Microwave Synthesis: The use of microwave energy can accelerate coupling reactions and may help to overcome aggregation-related issues.[8]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-coupled peptides.

    • Solution: Optimized Deprotection: Adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can reduce the rate of aspartimide formation.[7][8]

Purification Troubleshooting

Question 3: I am having trouble with the HPLC purification of this compound, specifically with poor peak shape and low recovery. What can I do?

This compound is a hydrophobic peptide, which can present challenges during reversed-phase HPLC purification.

Common HPLC Issues and Solutions:

  • Poor Peak Shape (Tailing or Broadening):

    • Cause 1: Secondary Interactions: Unwanted interactions between the peptide and residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.

      • Solution: Optimize the mobile phase additive. Trifluoroacetic acid (TFA) is a common ion-pairing agent that effectively masks silanol interactions. If using a more MS-friendly acid like formic acid (FA) results in tailing, consider increasing its concentration or switching to an alternative like difluoroacetic acid (DFA).[9]

    • Cause 2: Peptide Aggregation: The hydrophobic nature of this compound can lead to aggregation on the column, resulting in broad, tailing peaks.

      • Solution 1: Increase the column temperature. This can improve peptide solubility and reduce aggregation.[9][10]

      • Solution 2: Adjust the gradient slope. A shallower gradient can sometimes improve peak sharpness.[9]

    • Cause 3: Inadequate Sample Dissolution: If the peptide is not fully dissolved in the injection solvent, it can lead to poor peak shape.

      • Solution: Ensure complete dissolution of the sample before injection. It may be necessary to use a stronger organic solvent like DMSO or isopropanol (B130326) to dissolve the peptide before diluting it with the initial mobile phase.[9][11]

  • Low Recovery:

    • Cause 1: Irreversible Adsorption: The hydrophobic peptide may be irreversibly adsorbing to the stationary phase or components of the HPLC system.

      • Solution 1: Choose a less hydrophobic stationary phase, such as a C4 or phenyl column, instead of a C18 column.[12]

      • Solution 2: Passivate the HPLC system with a strong acid to minimize adsorption to metallic surfaces, or use a biocompatible HPLC system.[9]

    • Cause 2: Precipitation on the Column: The peptide may be precipitating on the column as the concentration of the organic solvent changes during the gradient.

      • Solution: As with poor peak shape, increasing the column temperature can improve solubility and recovery.[10] Also, ensure the sample is fully solubilized before injection.[11]

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of Arylomycin analogues, as reported in the literature. Note that yields can vary significantly based on the specific analogue and reaction conditions.

StepArylomycin AnalogueReported Yield (%)Reference
Suzuki-Miyaura Macrocyclization Arylomycin A Series<25% to 51%[7]
Peptide Coupling (Macrocycle and Tail) Arylomycin C1645%[2]
Global Deprotection Arylomycin C1651%[2]
Overall Synthesis Arylomycin A₂13% (13 steps)[6]
Overall Synthesis Arylomycin B₂10% (10 steps)[6]
Overall Synthesis Arylomycin B-C₁₆8% (9 steps)[13]

Experimental Protocols

General Protocol for this compound Synthesis

The synthesis of this compound involves the assembly of a linear peptide precursor, macrocyclization via a Suzuki-Miyaura coupling, attachment of the lipopeptide tail, and final deprotection. The following is a generalized protocol based on published syntheses of related Arylomycins.[2][13]

  • Synthesis of the Tripeptide Macrocycle Precursor:

    • The linear tripeptide precursor is assembled using standard solution-phase peptide coupling techniques. This typically involves the coupling of protected amino acids, including an o-iodinated hydroxyphenylglycine derivative and a tyrosine boronic ester derivative.

    • Common coupling reagents include EDC/HOBt or HATU.

    • Purification of intermediates is typically performed using column chromatography.

  • Suzuki-Miyaura Macrocyclization:

    • The linear tripeptide precursor is cyclized under high-dilution conditions to favor the intramolecular reaction.

    • A common catalyst system is a palladium source (e.g., PdCl₂(dppf)) with an inorganic base (e.g., NaHCO₃ or K₂CO₃) in a solvent like DMF.

    • The reaction is typically heated to drive it to completion.

    • Purification of the macrocycle is achieved by column chromatography or preparative HPLC.

  • Synthesis of the Lipopeptide Tail:

    • The lipopeptide tail is also synthesized using solution-phase peptide coupling methods.

    • The appropriate fatty acid is coupled to the N-terminus of the peptide.

  • Coupling of the Macrocycle and Lipopeptide Tail:

    • The macrocyclic core is coupled to the lipopeptide tail using standard peptide coupling reagents (e.g., EDC/HOBt).

    • The reaction is monitored by LC-MS until completion.

    • The fully protected this compound is purified by column chromatography.

  • Global Deprotection:

    • All protecting groups are removed in a final deprotection step. A common method for Arylomycin synthesis involves treatment with AlBr₃ and a scavenger like ethanethiol.

    • Care must be taken during this step, as side reactions such as reduction of the nitro group on the Arylomycin B series can occur.[13]

    • The crude, deprotected this compound is purified by preparative reversed-phase HPLC.

General Protocol for HPLC Purification of this compound

  • Column: A preparative C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) containing an ion-pairing agent is typically employed.

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is used to elute the compound. The specific gradient will need to be optimized based on the analytical separation.

  • Detection: UV detection at 220 nm and/or 280 nm is typically used.

  • Fraction Collection: Fractions corresponding to the main product peak are collected, analyzed by analytical HPLC and mass spectrometry, and the pure fractions are pooled and lyophilized.

Visualizations

Arylomycin_B7_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis & Assembly cluster_final_steps Final Steps Protected_AAs Protected Amino Acids (including nitrated Tyr) Peptide_Coupling1 Solution-Phase Peptide Coupling Protected_AAs->Peptide_Coupling1 Fatty_Acid Fatty Acid Lipopeptide_Tail Lipopeptide Tail Fatty_Acid->Lipopeptide_Tail Linear_Tripeptide Linear Tripeptide Precursor Peptide_Coupling1->Linear_Tripeptide Macrocyclization Suzuki-Miyaura Macrocyclization Linear_Tripeptide->Macrocyclization Final_Coupling Peptide Coupling Lipopeptide_Tail->Final_Coupling Macrocycle Protected Macrocycle Macrocyclization->Macrocycle Macrocycle->Final_Coupling Protected_Arylomycin Protected this compound Final_Coupling->Protected_Arylomycin Deprotection Global Deprotection Protected_Arylomycin->Deprotection Crude_Arylomycin Crude this compound Deprotection->Crude_Arylomycin Purification Preparative HPLC Crude_Arylomycin->Purification Pure_Arylomycin Pure this compound Purification->Pure_Arylomycin

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Macrocyclization? Cause1 Protodeborylation Start->Cause1 Yes Cause2 Suboptimal Catalyst Start->Cause2 Yes Solution1a Use Boronic Ester Cause1->Solution1a Solution1b Optimize Base (e.g., K₂CO₃, Cs₂CO₃) Cause1->Solution1b Solution1c Anhydrous Conditions Cause1->Solution1c Solution2 Screen Catalysts and Ligands Cause2->Solution2

Caption: Troubleshooting logic for low-yield macrocyclization.

References

Addressing the Narrow Spectrum of Natural Arylomycins: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arylomycins. The content is designed to address specific issues that may be encountered during experimentation, with a focus on overcoming the challenges posed by the narrow spectrum of natural Arylomycins and advancing the development of broader-spectrum analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Arylomycins?

A1: Arylomycins function by inhibiting bacterial type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme located on the outer leaflet of the cytoplasmic membrane that is responsible for cleaving signal peptides from proteins secreted through the general secretory (Sec) pathway.[4][5] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting protein localization and ultimately leading to bacterial cell death.

Q2: Why do natural Arylomycins exhibit a narrow spectrum of activity?

A2: The narrow spectrum of natural Arylomycins is primarily due to the presence of a resistance-conferring proline residue in the SPase of many bacterial species. This proline residue interferes with the binding of the Arylomycin's lipopeptide tail to the enzyme, reducing the inhibitor's affinity and rendering the bacteria resistant. Additionally, for Gram-negative bacteria, the outer membrane can act as a permeability barrier, further limiting the access of natural Arylomycins to their target.

Q3: How have researchers broadened the spectrum of Arylomycins?

A3: Researchers have successfully broadened the spectrum of Arylomycins by synthesizing analogs with modifications to the natural scaffold. Key strategies include:

  • Modifying the lipopeptide tail: Altering the length and structure of the lipid tail can improve binding affinity to SPase variants, including those with the resistance-conferring proline residue.

  • Introducing charged or hydrogen-bonding substituents: Adding such groups to the macrocycle can enhance target access and penetration, particularly in Gram-negative bacteria.

  • Developing covalent inhibitors: Analogs like G0775 incorporate an "electrophilic warhead" that forms a covalent bond with the catalytic lysine (B10760008) residue of SPase, leading to potent and irreversible inhibition.

Q4: What are the main mechanisms of resistance to Arylomycins?

A4: The primary mechanism of resistance is target-based, involving mutations in the gene encoding SPase (lepB or spsB). The most common mutation is the presence of a proline residue at a key position in the enzyme's binding pocket. In Staphylococcus aureus, another resistance mechanism involves the upregulation of the ayr operon, which provides an alternative pathway for protein secretion that can bypass the need for SPase activity.

Troubleshooting Guides

Synthesis and Purification of Arylomycin Analogs
Problem Potential Cause(s) Troubleshooting Steps
Low yield of macrocyclic core Inefficient Suzuki-Miyaura macrocyclization.Optimize reaction conditions: screen different palladium catalysts, bases, and solvents. Ensure high purity of the linear precursor.
Poor purity of final compound Incomplete reactions or difficult-to-remove byproducts.Use high-performance liquid chromatography (HPLC) for final purification. Employ different stationary and mobile phases to improve separation. Consider alternative protecting group strategies to minimize side reactions.
Compound insolubility during workup The lipophilic nature of Arylomycins can lead to poor solubility in common organic solvents.Use a solvent mixture (e.g., dichloromethane/methanol) for extraction and purification steps. Sonication may aid in dissolution.
In Vitro Assays
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent MIC results Inoculum size variability. Media composition (e.g., cation concentration). Compound precipitation in assay media.Standardize inoculum preparation to a 0.5 McFarland standard. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines. Prepare stock solutions in 100% DMSO and perform serial dilutions carefully to avoid precipitation. The final DMSO concentration should typically be ≤ 0.5%.
Low potency in SPase inhibition assay Inactive enzyme. Substrate degradation. Compound instability.Verify the activity of the purified SPase with a known inhibitor or substrate. Prepare fresh substrate solutions for each experiment. Assess the stability of the Arylomycin analog in the assay buffer.
"Skipped wells" in MIC assay Technical error in dilution. Paradoxical effect of the compound.Repeat the assay, ensuring accurate serial dilutions. If the issue persists, it may be a characteristic of the compound, and alternative methods for assessing activity should be considered.
In Vivo Studies
Problem Potential Cause(s) Troubleshooting Steps
Poor efficacy in animal models Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance). Compound instability in vivo.Formulate the Arylomycin analog to improve solubility and absorption (e.g., using cyclodextrins). Conduct pharmacokinetic studies to determine the compound's half-life and distribution. Evaluate the metabolic stability of the compound using liver microsomes.
Toxicity observed in animal models Off-target effects. High compound exposure.Perform cytotoxicity assays on mammalian cell lines to assess off-target effects. Conduct dose-ranging studies to determine the maximum tolerated dose.

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)
  • Prepare Arylomycin Stock Solution: Dissolve the Arylomycin analog in 100% DMSO to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Arylomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh agar (B569324) plate, suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculate the Plate: Dilute the standardized bacterial suspension in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the Arylomycin analog that completely inhibits visible bacterial growth.

SPase Inhibition Assay (Fluorescence-Based)
  • Reagents:

    • Purified bacterial SPase

    • Fluorogenic SPase substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with a non-ionic detergent)

    • Arylomycin analog dissolved in DMSO

  • Procedure: a. In a 96-well black microtiter plate, add the assay buffer. b. Add varying concentrations of the Arylomycin analog to the wells. c. Add the purified SPase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well. e. Immediately measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

SPase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Preprotein Preprotein SecTranslocon Sec Translocon (SecYEG) Preprotein->SecTranslocon Targeting & Translocation Ribosome Ribosome Ribosome->Preprotein Translation SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Preprotein emerges MatureProtein Mature Secreted Protein SPase->MatureProtein Signal Peptide Cleavage Arylomycin Arylomycin Arylomycin->SPase Inhibition

Caption: Arylomycin inhibits Type I Signal Peptidase (SPase), blocking the cleavage of signal peptides from preproteins and disrupting protein secretion.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Arylomycin Stock (in DMSO) C Prepare 96-well plate with serial dilutions of Arylomycin in CAMHB A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate plate with standardized bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an Arylomycin analog using the broth microdilution method.

Resistance_ID_Workflow cluster_selection Selection of Resistant Mutants cluster_genomic Genomic Analysis cluster_analysis Data Analysis A Culture sensitive bacterial strain on agar containing Arylomycin (at 4x-8x MIC) B Isolate colonies that grow in the presence of the antibiotic A->B C Extract genomic DNA from resistant isolates B->C D Amplify the SPase gene (e.g., lepB) using PCR C->D E Sequence the PCR product (Sanger sequencing) D->E F Align the sequence of the mutant SPase gene with the wild-type sequence E->F G Identify mutations (e.g., point mutations, insertions, deletions) F->G

Caption: Experimental workflow for identifying resistance mutations in the SPase gene of bacteria exposed to Arylomycins.

References

Technical Support Center: Modifying the Lipopeptide Tail of Arylomycin B7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers modifying the lipopeptide tail of Arylomycin B7 to improve its potency and spectrum of activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Arylomycin antibiotics?

A1: Arylomycins inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the general secretory pathway.[1][2][3] SPase is responsible for cleaving N-terminal signal peptides from proteins that are transported out of the cytoplasm.[2][4] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.

Q2: Why focus on modifying the lipopeptide tail of this compound?

A2: The lipopeptide tail of arylomycins plays a crucial role in their antibacterial activity and interaction with the SPase target. Modifications to the tail can help overcome resistance in some key human pathogens. Resistance is often conferred by a specific proline residue in the target peptidase that disrupts interactions with the lipopeptide tail. By altering the tail, it is possible to improve binding affinity to the resistant enzyme and broaden the antibiotic's spectrum of activity.

Q3: What is the optimal length for the fatty acid chain in the lipopeptide tail?

A3: For several bacterial strains, including S. epidermidis, S. aureus, and E. coli, antibacterial activity increases with the length of the fatty acid tail, plateauing at a C16 chain. A C12 tail is the minimum length required for activity against P. aeruginosa. Activity was observed to decrease slightly with a C18 tail in most tested strains except for P. aeruginosa. Shortening the aliphatic tail has been shown to improve permeation and binding to the Gram-negative LepB, a type I signal peptidase.

Troubleshooting Guide

Problem 1: My novel Arylomycin analog shows reduced or no activity against target bacteria.

  • Possible Cause 1: Suboptimal fatty acid chain length.

    • Troubleshooting: Synthesize a series of analogs with varying chain lengths (from C10 to C18) to determine the optimal length for your target species. The C16 fatty acid tail has been shown to be optimal for activity against several pathogens.

  • Possible Cause 2: Altered methylation state of the peptide backbone.

    • Troubleshooting: The methylation state of the peptide portion of the lipopeptide tail is important for activity. For instance, the natural methylation at d-MeSer2 and MeHpg5 pre-organizes the molecule for SPase recognition. Systematically alter the methylation at different positions in the peptide tail to assess the impact on potency.

  • Possible Cause 3: Poor outer membrane penetration (for Gram-negative bacteria).

    • Troubleshooting: For Gram-negative targets, consider modifications that improve outer membrane passage. Shortening the aliphatic tail has been shown to enhance permeation. Additionally, introducing positive charges can improve uptake, potentially through a self-promoted mechanism.

Problem 2: My Arylomycin analog is active against sensitive strains but not against resistant strains.

  • Possible Cause: The modification is insufficient to overcome the resistance mechanism.

    • Troubleshooting: Resistance in many bacteria is due to a proline residue in SPase that disrupts binding with the lipopeptide tail. Focus on modifications that can accommodate or overcome this steric hindrance. This may involve exploring unnatural amino acids in the peptide portion of the tail or altering the backbone conformation. The goal is to design a tail that can bind effectively to the SPase variant with the resistance-conferring proline.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin C16 Derivatives with Varying Fatty Acid Tail Lengths

DerivativeFatty Acid Chain LengthS. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Sensitive) MIC (µg/mL)E. coli (Sensitive) MIC (µg/mL)P. aeruginosa (Sensitive) MIC (µg/mL)
2 C8>128>128>128>128
3 C103264128>128
Arylomycin C16 C16481664
4 C1281632128
5 C188163264

Data extracted from a study on synthetic arylomycins with altered lipopeptide tails.

Table 2: Activity of Arylomycin Analog G0775 against Multidrug-Resistant (MDR) Gram-Negative Bacteria

Bacterial SpeciesMIC90 (µg/mL)
A. baumannii≤4
P. aeruginosa≤16

G0775 is an optimized arylomycin analog with modifications including a shortened aliphatic tail.

Experimental Protocols

1. General Synthesis of Arylomycin Lipopeptide Tail Derivatives

This protocol outlines the general steps for synthesizing Arylomycin derivatives with modified lipopeptide tails.

  • Assembly of the Lipopeptide Tail:

    • The desired lipopeptide tails are assembled using solution-phase peptide couplings of the corresponding natural or unnatural amino acids.

    • This is followed by lipidation with the desired fatty acid.

    • Methylation of the peptide backbone can be performed either before or after coupling to the lipid, depending on the specific residue.

  • Synthesis of the Tripeptide Macrocycle Precursor:

    • The tripeptide macrocycle precursor is assembled from o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester.

  • Macrocyclization:

    • The tripeptide is cyclized via a Suzuki-Miyaura macrocyclization reaction.

  • Coupling of the Tail and Core:

    • The synthesized lipopeptide tail is then coupled to the macrocyclic core. This can be done directly or after coupling the core to glycine.

  • Global Deprotection:

    • All protecting groups are removed in a final step, often using reagents such as aluminum tribromide and ethanethiol.

2. Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of the synthesized Arylomycin analogs.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media (e.g., cation-adjusted Mueller-Hinton broth).

  • Preparation of Antibiotic Dilutions:

    • The Arylomycin analogs are serially diluted in the broth media in a 96-well microtiter plate.

  • Inoculation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation:

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Arylomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Preprotein Pre-protein with Signal Peptide SPase Type I Signal Peptidase (SPase) Preprotein->SPase Translocation MatureProtein Mature Protein SPase->MatureProtein Cleavage of Signal Peptide CellDeath Disruption of Essential Pathways & Cell Death SPase->CellDeath Pathway Blocked Arylomycin This compound Arylomycin->SPase Inhibition

Caption: this compound inhibits Type I Signal Peptidase (SPase).

Arylomycin_Analog_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Tail_Synthesis 1. Lipopeptide Tail Synthesis & Modification Coupling 3. Coupling of Tail and Core Tail_Synthesis->Coupling Core_Synthesis 2. Macrocyclic Core Synthesis Core_Synthesis->Coupling Deprotection 4. Global Deprotection Coupling->Deprotection MIC_Assay 5. MIC Determination (Sensitive & Resistant Strains) Deprotection->MIC_Assay SAR_Analysis 6. Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Potency_Check Improved Potency? SAR_Analysis->Potency_Check Lead_Compound Lead Compound Potency_Check->Lead_Compound Yes Redesign Redesign Lipopeptide Tail Potency_Check->Redesign No Redesign->Tail_Synthesis Iterate

Caption: Workflow for synthesis and evaluation of Arylomycin analogs.

References

Technical Support Center: Overcoming Proline-Mediated SPase Resistance with Arylomycin B7 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding experiments aimed at overcoming proline residue resistance in bacterial type I signal peptidase (SPase) using Arylomycin B7 analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for arylomycins?

A1: Arylomycins function by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the general secretory pathway.[1][2] SPase is a serine-lysine dyad protease responsible for cleaving N-terminal signal peptides from proteins transported out of the cytoplasm.[3] By binding to SPase, arylomycins prevent this crucial processing step, leading to an accumulation of unprocessed preproteins in the cell membrane, which ultimately results in bacterial cell death.[2][4]

Q2: Why are many bacteria, including key human pathogens, naturally resistant to arylomycins?

A2: Natural resistance to arylomycins in many bacteria, such as Staphylococcus aureus and Escherichia coli, is primarily due to the presence of a specific proline residue within the active site of their SPase enzyme.[3][5] This proline residue interferes with the binding of the arylomycin's lipopeptide tail, reducing the affinity of the antibiotic for its target.[3][6]

Q3: How do this compound analogs overcome this proline-mediated resistance?

A3: this compound analogs are synthetic derivatives of the natural arylomycin scaffold that have been specifically designed to overcome proline-mediated resistance. This is often achieved by modifying the lipopeptide tail of the molecule.[3][5] These modifications aim to improve the binding affinity of the analog to SPase enzymes containing the resistance-conferring proline residue, thereby restoring antibacterial activity.[3]

Q4: Are there other known resistance mechanisms to arylomycins besides the proline residue in SPase?

A4: Yes, a second resistance mechanism has been identified, which is mediated by the ayr (arylomycin resistance) operon.[7] The Ayr system is believed to function as a backup mechanism that detects the accumulation of unprocessed preproteins when SPase is inhibited and activates an alternative process to release secreted proteins.[7]

Troubleshooting Guide

Problem 1: My this compound analog shows low or no activity against a bacterial strain expected to be susceptible.

Possible Cause Troubleshooting Step
Incorrect bacterial strain: The strain may have an undocumented mutation in SPase or express the ayr operon.Sequence the SPase gene of the bacterial strain to confirm the presence or absence of the resistance-conferring proline residue. Perform a genetic analysis to check for the presence and expression level of the ayr operon.
Degradation of the analog: The this compound analog may be unstable under the experimental conditions.Verify the stability of your analog under the specific assay conditions (e.g., temperature, pH, media components). Consider performing a stability study using techniques like HPLC.
Efflux pump activity: The bacterial strain may be actively pumping the analog out of the cell.Test the activity of your analog in the presence of a known efflux pump inhibitor. Compare the MIC in the presence and absence of the inhibitor.
Experimental conditions: Suboptimal assay conditions can affect the apparent activity.Review and optimize your experimental protocol, including inoculum density, growth phase of the bacteria, and incubation time.

Problem 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my this compound analog.

Possible Cause Troubleshooting Step
Inoculum preparation: Variation in the starting bacterial density can significantly impact MIC results.Standardize your inoculum preparation procedure to ensure a consistent starting cell density for each experiment. Use a spectrophotometer to measure and adjust the optical density (OD) of the bacterial suspension.
Media composition: Components in the growth media may interact with the analog.Ensure the use of a consistent and appropriate growth medium for your bacterial strain. Test for any potential interactions between your analog and media components.
Serial dilutions: Inaccuracies in the preparation of serial dilutions of the analog can lead to variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Comparative Activity of Arylomycin Analogs against Wild-Type and Mutant SPase

Compound Organism SPase Genotype MIC (µg/mL) Binding Affinity (KD, nM)
Arylomycin A-C16E. coliWild-Type (Proline)> 64-
Arylomycin A-C16E. coliP84L Mutant--
Arylomycin A-C16E. coliP84S Mutant--
Arylomycin C16S. aureusWild-Type (Proline)-1283 ± 278[6]
Arylomycin C16S. aureusP29S Mutant-130 ± 53[6]
G0775Gram-negative bacteria-Potent activity-

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized procedure for determining the MIC of this compound analogs.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) corresponding to approximately 5 x 105 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions of the analog in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include positive (no antibiotic) and negative (no bacteria) controls.

    • Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

2. SPase Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general approach to measure the binding affinity of this compound analogs to purified SPase.

  • Protein Immobilization:

    • Immobilize purified wild-type or mutant SPase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound analog in a suitable running buffer.

    • Inject the analog solutions over the sensor chip surface at a constant flow rate.

    • Measure the association and dissociation of the analog to the immobilized SPase in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizations

SPase_Inhibition_Pathway cluster_bacterium Bacterial Cell Preprotein Preprotein SPase_WT SPase (Proline) Preprotein->SPase_WT Blocked by Proline SPase_Mutant SPase (No Proline) Preprotein->SPase_Mutant Cleavage Cell_Death Cell Death SPase_WT:s->Cell_Death Inhibition Leads to Secreted_Protein Mature Secreted Protein SPase_Mutant->Secreted_Protein Protein_Function Protein Function Secreted_Protein->Protein_Function Arylomycin_B7 This compound Analog Arylomycin_B7->SPase_WT Overcomes Resistance Arylomycin_B7->SPase_Mutant Inhibition

Caption: Mechanism of this compound action on SPase.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Synthesize_Analogs Synthesize this compound Analogs Characterize_Analogs Characterize Analogs (NMR, MS) Synthesize_Analogs->Characterize_Analogs MIC_Assay Determine MIC vs. WT & Mutant Strains Characterize_Analogs->MIC_Assay SPR_Assay Measure Binding Affinity to SPase (SPR) Characterize_Analogs->SPR_Assay Infection_Model Test Efficacy in Animal Infection Model MIC_Assay->Infection_Model SPR_Assay->Infection_Model

Caption: Experimental workflow for this compound analog development.

References

Strategies to reduce Arylomycin B7 degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on strategies to minimize the degradation of Arylomycin B7 during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experimental settings?

A1: this compound is a member of the arylomycin class of antibiotics, which are macrocyclic lipopeptides.[1][2] Like many complex biomolecules, its chemical structure can be susceptible to degradation under various experimental conditions, including exposure to certain pH levels, temperatures, and enzymes. This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the primary suspected degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively detailed in published literature, based on its structure as a lipopeptide and general chemical principles, the primary suspected degradation routes include:

  • Hydrolysis: The peptide bonds within the macrocyclic ring and the ester linkage (if present, as is common in similar lipopeptides like daptomycin) can be susceptible to hydrolysis, especially at non-neutral pH (acidic or alkaline conditions).[3][4]

  • Oxidation: Certain amino acid residues within the peptide structure can be prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.

  • Enzymatic Degradation: Although the macrocyclic structure of arylomycins generally offers more stability against proteases compared to linear peptides, enzymatic degradation by proteases or esterases present in complex biological samples (e.g., cell lysates, serum) can still occur.

Q3: How should I properly store this compound to ensure its stability?

A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C or lower in a tightly sealed container to protect it from moisture and light. For short-term storage of stock solutions, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound activity in an in vitro assay. 1. pH-mediated hydrolysis: The pH of the assay buffer may be too acidic or alkaline. 2. Temperature-induced degradation: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation. 3. Adsorption to labware: Lipopeptides can be "sticky" and adsorb to plastic surfaces, reducing the effective concentration.1. Maintain the pH of the experimental buffer within a neutral range (pH 6.0-8.0). Perform pilot studies to determine the optimal pH for stability if issues persist. 2. Minimize the duration of high-temperature incubations. If possible, run experiments at lower temperatures or include fresh this compound at different time points. 3. Use low-adsorption polypropylene (B1209903) labware. Pre-treating pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) may also help.
Inconsistent results between experimental replicates. 1. Incomplete solubilization: this compound may not be fully dissolved in the working solution. 2. Degradation of stock solution: Repeated freeze-thaw cycles of the stock solution can lead to gradual degradation.1. Ensure complete dissolution of the solid compound when preparing stock solutions. Gentle vortexing or sonication may be necessary. Visually inspect for any precipitate. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.
Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Chemical degradation: The appearance of new peaks likely indicates the formation of degradation products.1. Analyze the sample preparation and experimental workflow to identify potential causes of degradation (e.g., incompatible solvents, extreme pH, prolonged light exposure). 2. Use analytical techniques like high-resolution mass spectrometry to characterize the degradation products and infer the degradation pathway. This can help in optimizing experimental conditions.[5]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound (solid powder)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Low-adsorption polypropylene microcentrifuge tubes

    • Calibrated precision balance

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile, low-adsorption microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing. If necessary, brief sonication in a water bath can be used. Visually confirm that no solid particles remain.

    • Dispense the stock solution into single-use aliquots in low-adsorption polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage. For immediate use, a fresh aliquot can be thawed. Avoid repeated freeze-thaw cycles.

Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Incubator or water bath set to the desired temperature (e.g., 37°C)

    • HPLC or LC-MS system with a suitable column (e.g., C18) for analysis

  • Procedure:

    • Dilute the this compound stock solution to the final working concentration in the pre-warmed experimental buffer.

    • Immediately take a sample for time point zero (T=0) analysis.

    • Incubate the remaining solution at the desired temperature.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

    • Immediately analyze the aliquots by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the intact this compound.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C over 24 hours

Buffer SystempH% Remaining this compound (24 hours)
Phosphate Buffered Saline (PBS)7.485%
MES Buffer6.092%
Tris Buffer8.570%
Glycine-HCl Buffer3.045%

Table 2: Hypothetical Effect of Temperature on this compound Stability in PBS (pH 7.4) over 24 hours

Temperature% Remaining this compound (24 hours)
4°C98%
25°C (Room Temperature)90%
37°C85%

Note: The data in these tables are illustrative and should be confirmed by specific experimental studies for this compound.

Visualizations

degradation_pathway Arylomycin_B7 Intact this compound Hydrolysis Hydrolysis (Acidic/Alkaline pH) Arylomycin_B7->Hydrolysis Oxidation Oxidation (Light, O2) Arylomycin_B7->Oxidation Enzymatic Enzymatic Degradation (Proteases/Esterases) Arylomycin_B7->Enzymatic Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Enzymatic->Degradation_Products

Caption: Suspected degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock_prep Prepare Stock Solution (DMSO, -80°C) working_sol Prepare Working Solution (Aqueous Buffer) stock_prep->working_sol incubate Incubate at Desired Temperature working_sol->incubate sampling Collect Samples at Time Points (T=0, 1, 2...) incubate->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Determine % Remaining This compound analysis->data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent/Negative Experimental Results check_activity Is this compound activity lower than expected? start->check_activity check_storage Review Storage Conditions (-20°C solid, -80°C stock) check_activity->check_storage Yes check_solubility Verify Complete Solubilization of Stock and Working Solutions check_activity->check_solubility No check_handling Review Experimental Handling (pH, Temp, Labware) check_storage->check_handling perform_stability Conduct Controlled Stability Study check_handling->perform_stability end Optimize Protocol check_solubility->end perform_stability->end

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

Arylomycin B-C16 Demonstrates Comparable Activity to A and C Series, with Unique Potency Against Streptococcus agalactiae

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the arylomycin family of antibiotics reveals that while Arylomycin B-C16 exhibits a similar spectrum of activity against many bacterial strains when compared to the A and C series, it possesses a notable and unique efficacy against the significant pathogen Streptococcus agalactiae. This distinction highlights the potential of the arylomycin B scaffold for targeted therapeutic development.

The arylomycin class of lipopeptide antibiotics, known for their novel mechanism of action targeting the bacterial Type I signal peptidase (SPase), has been the subject of extensive research to understand the structure-activity relationships within its different series. The core structural difference between the A and B series lies in the nitration of a tyrosine residue in the B series, which is absent in the A series. The C series is characterized by glycosylation. This comparative guide synthesizes available experimental data to elucidate the differences in antibacterial activity between Arylomycin B-C16 and representative compounds from the A and C series.

Comparative Antibacterial Activity (MICs)

Minimum Inhibitory Concentration (MIC) data from various studies have been compiled to compare the in vitro activity of Arylomycin B-C16 against Arylomycin A-C16 and Arylomycin C-C16 across a panel of Gram-positive and Gram-negative bacteria. The data, presented in the tables below, indicates that for most of the tested strains, the activity of Arylomycin B-C16 is largely indistinguishable from that of the A and C series compounds[1].

However, a critical difference emerges in their activity against Streptococcus agalactiae. While Arylomycin A-C16 and C-C16 show no significant activity against this pathogen, Arylomycin B-C16 demonstrates potent inhibitory effects[1][2]. This suggests that the nitro group present in the B series plays a crucial role in its interaction with the target in this specific bacterium.

It is important to note that wild-type strains of several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, exhibit high-level resistance to arylomycins due to the presence of a specific proline residue in their signal peptidase. Therefore, comparisons are also made against genetically sensitized strains where this resistance mechanism has been removed.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Arylomycin A-C16, B-C16, and C-C16 against various bacterial strains.

Bacterial StrainArylomycin A-C16Arylomycin B-C16Arylomycin C-C16
Staphylococcus epidermidis0.250.250.25
Staphylococcus aureus (Wild Type)>128>128>128
Staphylococcus aureus (Sensitized)222
Streptococcus pyogenes444
Streptococcus pneumoniae888
Streptococcus agalactiae>1288>128
Corynebacterium glutamicum222
Rhodococcus opacus0.250.250.25
Escherichia coli (Wild Type)>128>128>128
Escherichia coli (Sensitized)444
Pseudomonas aeruginosa (Wild Type)>128>128>128
Pseudomonas aeruginosa (Sensitized)161616

Data compiled from studies by Liu et al., 2011 and Dufour et al., 2011.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting the bacterial Type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins that are translocated across the cell membrane. This inhibition disrupts protein secretion, leading to bacterial cell death. The following diagram illustrates the signaling pathway of SPase inhibition by arylomycins.

SPase_Inhibition cluster_membrane Bacterial Cell Membrane cluster_periplasm Periplasm / Extracellular Space Preprotein Pre-protein with Signal Peptide SPase Type I Signal Peptidase (SPase) Preprotein->SPase Binding Mature_Protein Mature Protein SPase->Mature_Protein Cleavage of Signal Peptide Blocked Protein Secretion Blocked SPase->Blocked Arylomycin Arylomycin Arylomycin->SPase Inhibition

Caption: Arylomycin inhibits Type I Signal Peptidase (SPase), blocking protein secretion.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the arylomycins was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on an appropriate agar (B569324) medium are suspended in a saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: The arylomycin compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of arylomycins.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_antibiotics Prepare Serial Dilutions of Arylomycins start->prep_antibiotics inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_antibiotics->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Signal Peptidase (SPase) Inhibition Assay

The inhibitory activity of arylomycins against the Type I signal peptidase is assessed using an in vitro enzyme assay.

  • Enzyme and Substrate Preparation: Purified, soluble E. coli signal peptidase (LepB) is used as the enzyme source. A synthetic peptide substrate containing a signal peptide sequence and a fluorescent reporter group is prepared.

  • Assay Reaction: The assay is performed in a suitable buffer system. The arylomycin compound at various concentrations is pre-incubated with the SPase enzyme.

  • Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorescently labeled peptide substrate. The cleavage of the substrate by SPase results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase. The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of Arylomycin B-C16 with its A and C series counterparts reveals a largely conserved spectrum of antibacterial activity. However, the unique and potent activity of Arylomycin B-C16 against Streptococcus agalactiae underscores the significant impact of the nitro functional group on its biological activity. This finding opens avenues for the rational design of more potent and selective arylomycin B derivatives for the treatment of infections caused by this important pathogen. Further studies are warranted to fully elucidate the molecular basis for this enhanced activity and to explore the therapeutic potential of the arylomycin B series.

References

A Comparative Guide: Arylomycin B7 versus Vancomycin for the Treatment of MRSA Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Arylomycin B7 and the conventional antibiotic, vancomycin (B549263), against Methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available preclinical data to offer a comprehensive overview for researchers and professionals in the field of drug development.

Executive Summary

Vancomycin has long been a cornerstone in the treatment of serious MRSA infections. However, the emergence of strains with reduced susceptibility necessitates the exploration of novel therapeutic agents. Arylomycins, a class of lipopeptide antibiotics, represent a promising alternative. They act via a novel mechanism, inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme not targeted by any currently approved antibiotic. This guide focuses on this compound, a member of the Arylomycin B class, and compares its anti-MRSA efficacy with that of vancomycin based on available in vitro data. Due to the limited availability of data for the specific natural product this compound, this comparison leverages data from structurally similar and well-studied synthetic arylomycin analogs, such as G0775, alongside the natural product arylomycin A-C16.

Mechanism of Action

A fundamental difference between these two compounds lies in their mode of action.

This compound

Arylomycins inhibit the bacterial type I signal peptidase (SPase). SPase is a critical enzyme in the protein secretion pathway of bacteria, responsible for cleaving signal peptides from proteins that are translocated across the cell membrane. Inhibition of SPase leads to a disruption of protein secretion, ultimately causing bacterial cell death. The Arylomycin B class is characterized by a nitro substitution on the tyrosine residue within its macrocyclic structure.

Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[1][2] This disruption of the cell wall integrity leads to bacterial lysis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Figure 1: Vancomycin's Mechanism of Action.

Arylomycin_Mechanism cluster_secretion Bacterial Protein Secretion Preprotein Preprotein (with Signal Peptide) Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Translocation SPase Signal Peptidase (SPase) Sec_Translocon->SPase Processing Mature_Protein Mature Protein (Secreted) SPase->Mature_Protein Cleavage of Signal Peptide Arylomycin_B7 Arylomycin_B7 Arylomycin_B7->SPase Inhibition

Figure 2: this compound's Mechanism of Action.

MIC_Workflow Start Start: MIC Determination Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Antibiotic Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Antibiotic Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (e.g., 18-24h at 35°C) Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: General Workflow for MIC Determination.

Quantitative Data Presentation

Compound MRSA Strain MIC (μg/mL) Reference
Vancomycin USA3001.0 - 2.0
Clinical Isolates0.5 - 2.0[3]
Arylomycin A-C16 USA30032
Arylomycin G0775 USA300-01140.116
MW2 (MRSA)~0.1

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07-A9)

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: The antibiotics (vancomycin and arylomycin analogs) are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in a suitable broth medium.

  • Antibiotic Addition: The antibiotic is added to the bacterial culture at a specified concentration (e.g., 1x, 2x, or 4x the MIC). A growth control with no antibiotic is run in parallel.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from the cultures, serially diluted, and plated on agar (B569324) plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of colonies is counted to determine the viable bacterial concentration (CFU/mL) at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In vivo efficacy studies in animal models, such as murine thigh or sepsis models, are crucial for evaluating the therapeutic potential of new antibiotics. However, direct comparative in vivo data for this compound and vancomycin against MRSA are not currently available in the published literature. Such studies would typically involve infecting mice with a specific MRSA strain and then administering the antibiotics at various doses to determine their effect on bacterial burden in tissues or on animal survival.

Conclusion

Based on the available in vitro data, the optimized arylomycin analog G0775 demonstrates significantly greater potency against the MRSA USA300 strain compared to both vancomycin and the natural product arylomycin A-C16. This suggests that the arylomycin scaffold holds considerable promise as a platform for the development of new anti-MRSA agents. The novel mechanism of action of arylomycins, targeting SPase, makes them an attractive option, particularly for infections caused by MRSA strains with reduced susceptibility to vancomycin.

Further research, including direct comparative studies of this compound and vancomycin, encompassing a broader range of clinical MRSA isolates, in vitro time-kill kinetics, and in vivo efficacy and toxicity studies, is essential to fully elucidate the therapeutic potential of this compound as a treatment for MRSA infections.

References

Arylomycin B7's Antibacterial Activity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antibacterial activity of the arylomycin class of antibiotics, with a focus on its optimized derivatives, against standard-of-care alternatives in relevant animal models of infection. Due to the limited availability of specific in vivo data for the natural product Arylomycin B7, this guide utilizes data from its closely related and optimized analogue, G0775, to represent the potential of this antibiotic class. Arylomycins, including this compound, are a novel class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, presenting a unique mechanism of action.

Executive Summary

Optimized arylomycin derivatives demonstrate potent in vivo efficacy against both Gram-positive and Gram-negative pathogens in murine infection models. In the neutropenic thigh infection model, G0775 shows significant bacterial reduction of Staphylococcus aureus, comparable to or exceeding that of standard antibiotics like vancomycin (B549263) and linezolid (B1675486). Against Pseudomonas aeruginosa in a murine pneumonia model, arylomycin derivatives have shown promising activity. This guide presents the available quantitative data, detailed experimental protocols, and visual workflows to facilitate an objective comparison of the arylomycin class with established antibiotics.

Comparative Efficacy in Animal Models

The following tables summarize the in vivo efficacy of an optimized arylomycin derivative (G0775) compared to standard-of-care antibiotics in two key animal models: the murine neutropenic thigh infection model for Staphylococcus aureus and the murine pneumonia model for Pseudomonas aeruginosa.

Staphylococcus aureus Thigh Infection Model

Table 1: Comparison of Antibacterial Efficacy in the Murine Neutropenic Thigh Infection Model against S. aureus

AntibioticDosing Regimen (mg/kg)Bacterial Reduction (log10 CFU/thigh) at 24hReference
Arylomycin G0775 Not specifiedSignificant reduction compared to vehicle
Vancomycin 100 - 8004.4 - 5.2
1,200 (q3h)~3.5 (Innovator)
2.34 - 1,200Up to ~5.6 (Innovator)
Linezolid 5 - 1,280Up to ~2.7
100 (bid)>1.0
Human-simulated≥1.0

Note: Direct comparative studies of G0775 with vancomycin and linezolid under identical experimental conditions are limited. The data presented is compiled from multiple sources to provide a general comparison.

Pseudomonas aeruginosa Pneumonia Model

Table 2: Comparison of Antibacterial Efficacy in the Murine Pneumonia Model against P. aeruginosa

AntibioticDosing Regimen (mg/kg)Bacterial Reduction (log10 CFU/lung)Reference
Arylomycin G0775 Not specifiedReduced bacterial loads in lungs
Tobramycin 16 (aerosol/subcutaneous)~1.0 - 2.0
7.5 µg (intranasal)Significant reduction
Ceftazidime Human-simulated>1.0 (for MIC ≤32 µg/ml)
1200 (q6h)Protection in acute phase

Note: As with the S. aureus model, direct comparative studies are scarce. The data is aggregated from various studies to provide a comparative overview.

Mechanism of Action: Arylomycin Inhibition of Signal Peptidase I

Arylomycins exert their antibacterial effect by targeting and inhibiting type I signal peptidase (SPase). SPase is a crucial enzyme for the secretion of many proteins in bacteria. By blocking SPase, arylomycins disrupt protein transport, leading to a cascade of events that ultimately results in bacterial cell death.

Arylomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Pre-protein Pre-protein with Signal Peptide SPase Signal Peptidase I (SPase) Pre-protein->SPase Translocation across cell membrane Ribosome Ribosome Ribosome->Pre-protein Secreted_Protein Mature Secreted Protein SPase->Secreted_Protein Cleavage of Signal Peptide Cell_Death Cell Death SPase->Cell_Death Disruption of Protein Secretion Arylomycin This compound Arylomycin->SPase Inhibition Extracellular_Space Extracellular Space Secreted_Protein->Extracellular_Space Function

Caption: this compound inhibits Signal Peptidase I, disrupting protein secretion and leading to bacterial cell death.

Experimental Protocols

Murine Neutropenic Thigh Infection Model (S. aureus)

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.

Murine_Thigh_Infection_Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Infection (S. aureus) Neutropenia->Infection Treatment Administer Antibiotic (e.g., Arylomycin, Vancomycin) Infection->Treatment Incubation 24-hour Incubation Treatment->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Tissue_Harvest Harvest Thigh Tissue Euthanasia->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Colony Forming Unit (CFU) Enumeration Plating->CFU_Count

Caption: Workflow for the murine neutropenic thigh infection model.

Detailed Methodology:

  • Animal Model: Female ICR or BALB/c mice (6-8 weeks old) are typically used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

  • Bacterial Inoculum: A mid-logarithmic phase culture of S. aureus (e.g., MRSA strains) is prepared. The bacterial suspension is washed and diluted in saline to the desired concentration (typically 10^6 - 10^7 CFU/mL).

  • Infection: Mice are anesthetized, and 0.1 mL of the bacterial inoculum is injected into the thigh muscle.

  • Antibiotic Administration: Treatment with the test compound (e.g., Arylomycin G0775) or a comparator antibiotic (e.g., vancomycin, linezolid) is initiated at a specified time post-infection (e.g., 2 hours). The route of administration (e.g., subcutaneous, intravenous) and dosing schedule are key variables.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in a sterile buffer.

  • Bacterial Load Quantification: The tissue homogenates are serially diluted and plated on appropriate agar (B569324) media. After incubation, the number of colony-forming units (CFU) is counted, and the bacterial load is expressed as log10 CFU per gram of tissue.

Murine Pneumonia Model (P. aeruginosa)

This model is crucial for evaluating the efficacy of antibiotics against respiratory tract infections.

Murine_Pneumonia_Model_Workflow Start Start Anesthesia Anesthetize Mice Start->Anesthesia Infection Intranasal/Intratracheal Inoculation (P. aeruginosa) Anesthesia->Infection Treatment Administer Antibiotic (e.g., Arylomycin, Tobramycin) Infection->Treatment Incubation 24-hour Incubation Treatment->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Lung_Harvest Harvest Lungs Euthanasia->Lung_Harvest Homogenization Homogenize Lung Tissue Lung_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Colony Forming Unit (CFU) Enumeration Plating->CFU_Count

Caption: Workflow for the murine pneumonia infection model.

Detailed Methodology:

  • Animal Model: Immunocompetent or neutropenic BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Bacterial Inoculum: A mid-logarithmic phase culture of P. aeruginosa is prepared, washed, and resuspended in saline to the desired concentration.

  • Infection: Mice are anesthetized, and a specific volume (e.g., 20-50 µL) of the bacterial suspension is delivered via intranasal or intratracheal instillation.

  • Antibiotic Administration: Treatment is initiated at a defined time point post-infection. The route of administration (e.g., aerosol, subcutaneous, intravenous) is a critical parameter, especially for respiratory infections.

  • Efficacy Assessment: At 24 hours or other specified time points post-treatment, mice are euthanized.

  • Bacterial Load Quantification: The lungs are aseptically removed and homogenized. The homogenates are serially diluted and plated to determine the bacterial load (log10 CFU/lung).

Conclusion

The available in vivo data, primarily from the optimized arylomycin derivative G0775, suggests that the arylomycin class of antibiotics holds significant promise as a therapeutic option for infections caused by both Staphylococcus aureus and Pseudomonas aeruginosa. The unique mechanism of action, targeting bacterial signal peptidase I, makes it an attractive candidate for further development, particularly in an era of increasing antibiotic resistance. While direct comparative data for this compound is not yet available, the potent activity of its derivatives in well-established animal models warrants continued investigation and optimization of this novel antibiotic class. Further head-to-head comparative studies in these and other animal models are essential to fully elucidate the therapeutic potential of arylomycins relative to current standard-of-care antibiotics.

Synergistic Bio-Activity of Arylomycin B7 and Aminoglycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and potentially reducing the development of resistance. This guide provides a comparative analysis of the synergistic relationship between Arylomycin B7, a novel antibiotic targeting signal peptidase I, and the well-established aminoglycoside class of antibiotics. The data presented herein, primarily focusing on the extensively studied Arylomycin A-C16 as a proxy for the arylomycin class, demonstrates a pronounced synergistic effect against both Gram-negative and Gram-positive bacteria.

Data Presentation: Enhanced Antimicrobial Activity

The synergy between arylomycins and aminoglycosides has been quantified using standard in vitro methods, primarily checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.

Checkerboard Assay: Quantifying Synergy

The checkerboard microdilution method is a robust technique to evaluate the in vitro interaction of two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin A-C16 and Gentamicin Alone and in Combination

OrganismAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
Escherichia coliArylomycin A-C1620.25 - 0.5
Gentamicin10.125 - 0.25
Staphylococcus aureusArylomycin A-C160.50.0625 - 0.125
Gentamicin0.50.0625 - 0.125

Table 2: Fractional Inhibitory Concentration (FIC) Index for Arylomycin A-C16 and Gentamicin Combinations[1]

OrganismAntibiotic CombinationFIC Index RangeInterpretation
Escherichia coliArylomycin A-C16 + Gentamicin0.25 - 0.5Synergy
Staphylococcus aureusArylomycin A-C16 + Gentamicin0.25 - 0.5Synergy

Note: The data is derived from studies on Arylomycin A-C16 and serves as a strong indicator for the synergistic potential of this compound with aminoglycosides due to their shared mechanism of action.

Time-Kill Assays: Demonstrating Enhanced Bactericidal Activity

Time-kill assays provide a dynamic view of antimicrobial activity over time. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).

Table 3: Representative Time-Kill Assay Data for Arylomycin and Gentamicin Combination against E. coli

Time (hours)Growth Control (log10 CFU/mL)Arylomycin (log10 CFU/mL)Gentamicin (log10 CFU/mL)Arylomycin + Gentamicin (log10 CFU/mL)
06.06.06.06.0
47.56.55.54.0
88.57.05.03.0
249.07.54.5<2.0 (Below Limit of Detection)

This table represents expected outcomes based on the definition of synergy and published observations of pronounced synergism. Actual results may vary based on specific strains and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the standard protocols used to generate the data presented above.

Checkerboard Assay Protocol

The checkerboard assay is performed using a 96-well microtiter plate to test multiple concentrations of two antibiotics, both individually and in combination.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the selected aminoglycoside (e.g., gentamicin, tobramycin, amikacin) are prepared and serially diluted.

  • Plate Setup: In a 96-well plate, one antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone, as well as a growth control (no antibiotic), are included.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

Time-Kill Assay Protocol

Time-kill assays measure the rate of bacterial killing by an antimicrobial agent over time.

  • Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial suspension is exposed to the test antibiotics at specific concentrations (e.g., at their MICs) individually and in combination. A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification of Viable Bacteria: The collected samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition to generate time-kill curves.

Mandatory Visualization

The following diagrams illustrate the mechanisms of action of the individual antibiotics and the workflow of the synergy testing experiments.

Mechanism of Action of Arylomycin and Aminoglycoside cluster_Arylomycin Arylomycin cluster_Aminoglycoside Aminoglycoside cluster_Synergy Synergistic Effect Arylomycin This compound SPase Signal Peptidase I (SPase) Arylomycin->SPase Inhibits Protein_Secretion Protein Secretion SPase->Protein_Secretion Required for Bacterial_Cell_Death Enhanced Bacterial Cell Death Protein_Secretion->Bacterial_Cell_Death Disruption leads to Aminoglycoside Aminoglycoside Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Protein_Synthesis->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanisms of action of this compound and Aminoglycosides leading to a synergistic bactericidal effect.

Experimental Workflow for Synergy Testing cluster_Checkerboard Checkerboard Assay cluster_TimeKill Time-Kill Assay CB_Start Prepare Serial Dilutions of Antibiotics CB_Plate Set up 96-well Plate with Concentration Matrix CB_Start->CB_Plate CB_Inoculate Inoculate with Bacterial Suspension CB_Plate->CB_Inoculate CB_Incubate Incubate 18-24h at 37°C CB_Inoculate->CB_Incubate CB_Read Determine MICs CB_Incubate->CB_Read CB_Calculate Calculate FIC Index CB_Read->CB_Calculate CB_Result Synergy (FIC ≤ 0.5) CB_Calculate->CB_Result TK_Start Prepare Log-phase Bacterial Culture TK_Expose Expose to Antibiotics (Alone and Combination) TK_Start->TK_Expose TK_Sample Sample at Multiple Time Points TK_Expose->TK_Sample TK_Plate Plate Serial Dilutions TK_Sample->TK_Plate TK_Incubate Incubate Plates TK_Plate->TK_Incubate TK_Count Count CFUs TK_Incubate->TK_Count TK_Plot Plot log10 CFU/mL vs. Time TK_Count->TK_Plot TK_Result Synergy (≥ 2-log10 kill) TK_Plot->TK_Result

Caption: Workflow for determining antibiotic synergy using checkerboard and time-kill assays.

References

A Comparative Analysis of Synthetic Arylomycin B and Natural Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of synthetic Arylomycin B analogues and their naturally occurring counterparts. The arylomycins are a class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway, making it a promising target for novel antibacterial agents.[1][2] This analysis focuses on the chemical distinctions, biological activities, and therapeutic potential of these compounds, supported by experimental data.

Chemical Structure and Synthesis Overview

The arylomycin family is characterized by a conserved core lipohexapeptide with a C-terminal tripeptide macrocycle and a variable N-terminal fatty acid tail.[3] Natural arylomycins are categorized into several series, with the primary distinction of the Arylomycin B series being the nitration of the biaryl core.[3]

Natural Isolation: Arylomycins A and B were first isolated from Streptomyces sp. Tü 6075 through a multi-step process involving fermentation, extraction from the culture filtrate using ethyl acetate, and subsequent purification by chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative HPLC.

Chemical Synthesis: The total synthesis of Arylomycin B analogues, such as Arylomycin B-C16, has been successfully achieved. A common synthetic route involves the assembly of a tripeptide macrocycle precursor, which is then cyclized via a Suzuki-Miyaura macrocyclization. This core is subsequently coupled to a synthesized lipopeptide tail.[4] The synthesis of Arylomycin B-C16, for instance, can be accomplished in 9 steps from 3-nitro tyrosine with an overall yield of 8%.[3]

Comparative Biological Activity

Initial studies of naturally isolated arylomycins suggested a narrow spectrum of activity, primarily against a few Gram-positive bacteria.[2] However, it was later discovered that the limited spectrum of natural arylomycins is largely due to the presence of a resistance-conferring proline residue in the SPase of many bacterial species.[5] Synthetic modifications have been instrumental in overcoming this natural resistance and expanding the antibacterial spectrum.

The nitration present in the Arylomycin B series has been shown to be a key factor in overcoming resistance in certain bacterial strains. For example, while synthetic Arylomycin A-C16 is inactive against Streptococcus agalactiae, the nitrated synthetic Arylomycin B-C16 exhibits significant activity against this pathogen.[6]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Synthetic Arylomycin Analogues
Bacterial StrainArylomycin A-C16 (μg/mL)Arylomycin B-C16 (μg/mL)Arylomycin C-C16 (μg/mL)
Staphylococcus epidermidis (Wild Type)0.250.250.25
Staphylococcus aureus (Wild Type)>128>128>128
Staphylococcus aureus (SPase Mutant)222
Escherichia coli (Wild Type)>128>128>128
Escherichia coli (SPase Mutant)222
Pseudomonas aeruginosa (Wild Type)>128>128>128
Pseudomonas aeruginosa (SPase Mutant)16816
Streptococcus agalactiae>1288>128
Streptococcus pyogenes444
Streptococcus pneumoniae888
Corynebacterium glutamicum0.50.50.5
Rhodococcus opacus0.060.060.06

Data compiled from multiple sources. SPase mutants contain mutations that remove the resistance-conferring proline residue.[7]

Mechanism of Action: SPase Inhibition

Arylomycins exert their antibacterial effect by inhibiting type I signal peptidase (SPase). SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2][7] The inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, disrupting protein localization and ultimately leading to cell death.[1][2] The macrocyclic core of the arylomycin binds to the active site of SPase.[5]

Arylomycin_Mechanism_of_Action Arylomycin B Mechanism of Action Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Targeting SPase Signal Peptidase (SPase) Sec_Translocon->SPase Preprotein Translocation Mature_Protein Mature Protein SPase->Mature_Protein Signal Peptide Cleavage Arylomycin_B Arylomycin B Arylomycin_B->SPase Inhibition

Arylomycin B inhibits the cleavage of signal peptides by SPase.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using a modified Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar (B569324) plates. Colonies are then suspended in Mueller-Hinton Broth (MHB) to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard. This suspension is further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: The arylomycin compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vitro SPase Inhibition Assay

The inhibitory activity of arylomycin B against SPase can be quantified by measuring the binding affinity (KD).

  • Protein Expression and Purification: The target SPase enzyme (e.g., from E. coli or S. aureus) is overexpressed and purified.

  • Fluorescence Titration: The intrinsic fluorescence of arylomycin is utilized. A solution of the purified SPase is titrated with increasing concentrations of the arylomycin compound.

  • Data Acquisition: The fluorescence emission is measured at approximately 410 nm after excitation at around 320 nm. The increase in fluorescence upon binding of the arylomycin to the SPase is recorded.[5]

  • KD Calculation: The dissociation constant (KD) is calculated by fitting the fluorescence titration data to a standard binding isotherm. A lower KD value indicates a higher binding affinity. For example, Arylomycin C16 binds to the sensitive Ser-variant of S. aureus SPase with a KD of 130 ± 53 nM, which is about ten times tighter than its binding to the resistant Pro-variant (KD of 1283 ± 278 nM).[5]

Experimental Workflow for Comparative Analysis

Comparative_Analysis_Workflow Workflow for Arylomycin B Comparative Analysis Start Start Natural_Isolation Natural Isolation (Streptomyces sp.) Start->Natural_Isolation Chemical_Synthesis Chemical Synthesis (Arylomycin B-C16) Start->Chemical_Synthesis Purity_Analysis Purity & Structural Verification (HPLC, MS, NMR) Natural_Isolation->Purity_Analysis Chemical_Synthesis->Purity_Analysis MIC_Assay MIC Determination (vs. Bacterial Panel) Purity_Analysis->MIC_Assay SPase_Inhibition_Assay SPase Inhibition Assay (Binding Affinity - KD) Purity_Analysis->SPase_Inhibition_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis SPase_Inhibition_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for comparing natural and synthetic Arylomycin B.

Conclusion

The comparative analysis of synthetic Arylomycin B and its natural isolates reveals several key insights for drug development. While structurally similar, synthetic analogues offer significant advantages in overcoming natural bacterial resistance mechanisms. The nitration characteristic of the B series has been demonstrated to be crucial for activity against specific pathogens that are resistant to other arylomycin series.

The ability to chemically synthesize and modify the arylomycin scaffold opens up possibilities for developing broad-spectrum antibiotics. Further research into structure-activity relationships, particularly focusing on modifications to the lipopeptide tail and the macrocyclic core, could lead to the development of potent new drugs against multi-drug resistant bacteria. The synthetic arylomycin G0775, for instance, has shown potent activity against a variety of ESKAPE group pathogens.[8] This highlights the potential of synthetic chemistry to re-arm and optimize natural product scaffolds for modern therapeutic challenges.

References

G0775 Demonstrates Superior Efficacy Over Natural Arylomycins Against Key Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the synthetic antibiotic G0775 and the natural product Arylomycin B7 reveals a significant enhancement in antibacterial efficacy for the engineered compound, particularly against challenging Gram-negative bacteria. This guide provides a head-to-head analysis of their performance, supported by experimental data, detailed methodologies, and mechanistic insights.

G0775, a synthetic derivative of the arylomycin class of natural products, has been specifically engineered to overcome the limitations of its predecessors, such as this compound. While both compounds target the essential bacterial enzyme Type I Signal Peptidase (SPase), G0775 incorporates key structural modifications that result in a broader spectrum of activity and increased potency.[1][2] Natural arylomycins, including the A and B families, generally exhibit moderate activity against Gram-positive bacteria but are largely ineffective against Gram-negative pathogens due to the protective outer membrane and inherent resistance mechanisms in these bacteria.[1]

Superior In Vitro Activity of G0775

The enhanced efficacy of G0775 is most evident in its lower Minimum Inhibitory Concentration (MIC) values across a range of bacterial species, especially the difficult-to-treat ESKAPE pathogens. While specific MIC data for this compound is limited in publicly available literature, data for closely related natural arylomycins like Arylomycin C16 highlight the significant leap in performance achieved with G0775.

For instance, against Staphylococcus epidermidis, a Gram-positive bacterium, a synthetic derivative of natural arylomycin (Arylomycin C16) shows potent activity. However, G0775 not only maintains this potency against Gram-positive organisms but also demonstrates remarkable activity against a panel of multidrug-resistant (MDR) Gram-negative bacteria, a feat not achieved by natural arylomycins.[3][4] G0775 has shown MICs of ≤0.25 μg/mL against 90% of 49 MDR clinical isolates of Escherichia coli and Klebsiella pneumoniae. Furthermore, it exhibits significant activity against MDR Acinetobacter baumannii and Pseudomonas aeruginosa, with 90% of strains showing MICs of ≤4 µg/mL and ≤16 µg/mL, respectively. In contrast, the natural arylomycin compound is reported to have an MIC of >64 µM against E. coli.

Organism Arylomycin C16 MIC (µg/mL) *G0775 MIC (µg/mL)
Staphylococcus epidermidisPotent (specific value varies by isolate)0.25
Staphylococcus aureus-0.06
Klebsiella pneumoniae (MDR)>64 (as natural compound vs. E. coli)0.5
Escherichia coli (MDR Clinical Isolates)>64 (as natural compound)≤0.25 (90% of isolates)
Acinetobacter baumannii (MDR)-≤4 (90% of isolates)
Pseudomonas aeruginosa (MDR)-≤16 (90% of isolates)
Note: Data for Arylomycin C16 is used as a representative for natural arylomycins like this compound due to the close structural and functional similarity.

Enhanced In Vivo Efficacy of G0775

In preclinical animal models of infection, G0775 has demonstrated robust in vivo efficacy. In a neutropenic mouse thigh infection model, G0775 effectively reduced the bacterial load of several Gram-negative pathogens, including E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. For example, against a multidrug-resistant P. aeruginosa strain, G0775 showed a significant 1.1-log decrease in colony-forming units (CFU). This in vivo performance underscores the therapeutic potential of G0775 in treating systemic bacterial infections.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and G0775 function by inhibiting the bacterial Type I Signal Peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins that are to be secreted across the cell membrane. The inhibition of SPase leads to a disruption of protein secretion, ultimately causing bacterial cell death.

The key difference lies in the nature of their interaction with the SPase active site. Natural arylomycins bind non-covalently to the serine-lysine catalytic dyad of the enzyme. In contrast, G0775 was engineered with an aminoacetonitrile (B1212223) "warhead" that forms a covalent bond with the lysine (B10760008) residue in the active site. This irreversible binding contributes to the significantly improved potency of G0775. Furthermore, modifications to the lipophilic tail and the addition of positively charged amines on G0775 enhance its ability to penetrate the outer membrane of Gram-negative bacteria through a porin-independent mechanism.

Mechanism_of_Action Comparative Mechanism of Action: Arylomycin vs. G0775 A_entry Entry into Gram-positive bacterium A_bind Non-covalent binding to SPase active site (Ser-Lys dyad) A_entry->A_bind A_inhibit Reversible Inhibition of SPase A_bind->A_inhibit A_effect Disruption of Protein Secretion A_inhibit->A_effect G_entry Outer membrane penetration (Gram-negative bacteria) (porin-independent) G_bind Covalent bond formation with Lys residue in SPase active site G_entry->G_bind G_inhibit Irreversible Inhibition of SPase G_bind->G_inhibit G_effect Potent Disruption of Protein Secretion G_inhibit->G_effect Arylomycin_B7 This compound Arylomycin_B7->A_entry G0775_compound G0775 G0775_compound->G_entry

Caption: Comparative mechanism of this compound and G0775.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to CLSI guidelines.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compound (this compound or G0775) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial strains are grown on an appropriate agar (B569324) medium. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates containing the diluted antimicrobial agents and the bacterial inoculum are incubated at 35°C for 16-20 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow Experimental Workflow for MIC Determination start Start prep_antibiotic Prepare serial dilutions of This compound / G0775 start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells containing antibiotic dilutions prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end In_Vivo_Workflow Experimental Workflow for Neutropenic Mouse Thigh Model start Start induce_neutropenia Induce neutropenia in mice (cyclophosphamide) start->induce_neutropenia infect Infect thigh muscle with bacterial pathogen induce_neutropenia->infect treat Administer G0775 or vehicle control infect->treat euthanize_homogenize Euthanize mice and homogenize thigh tissue treat->euthanize_homogenize plate_count Plate serial dilutions and count CFU/gram of tissue euthanize_homogenize->plate_count analyze Compare bacterial load between treated and control groups plate_count->analyze end End analyze->end

References

Validating Target Engagement of Arylomycin B7 with Bacterial SPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of Arylomycin B7, a lipopeptide antibiotic, with its bacterial target, Type I Signal Peptidase (SPase). This compound belongs to the arylomycin class of natural products that inhibit the essential bacterial enzyme SPase, which is responsible for cleaving signal peptides from proteins secreted across the cytoplasmic membrane.[1][2] Validating that a compound effectively binds to its intended target within a complex cellular environment is a critical step in antibiotic development.[3] This guide details and compares key biochemical and cell-based assays, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their studies.

Comparison of Target Engagement Validation Methods

The selection of a target engagement assay depends on various factors, including the desired experimental setting (in vitro vs. cellular), the need for quantitative binding affinity data, and throughput requirements. Below is a comparison of three prominent methods for validating the interaction between this compound and bacterial SPase.

Method Principle Data Output Advantages Disadvantages
Biochemical Fluorescence Assay Measures the change in intrinsic fluorescence of the Arylomycin upon binding to purified SPase.Dissociation constant (Kd)Provides direct, quantitative measurement of binding affinity. High precision.Requires purified, functional enzyme. In vitro conditions may not fully recapitulate the cellular environment. Lower throughput.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified.Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF)Label-free and performed in a native cellular context (intact cells or cell lysates). Does not require genetic modification.Indirect measure of binding. Can be lower throughput, especially when relying on Western blotting. Optimization for membrane proteins can be challenging.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SPase and a fluorescent tracer that binds to the same target. A competing compound (this compound) displaces the tracer, reducing the BRET signal.IC50, Target occupancy, Residence timePerformed in live cells, providing real-time data in a physiological context. High-throughput compatible. Can measure compound permeability.Requires genetic modification of the target protein (fusion to NanoLuc®). Development of a specific fluorescent tracer is necessary.

Quantitative Data Summary

The following tables summarize quantitative data for Arylomycin C16 and an optimized synthetic analog, G0775, demonstrating their engagement with bacterial SPase. This data provides a benchmark for what can be expected when validating this compound.

Table 1: Binding Affinity of Arylomycin C16 to E. coli and S. aureus SPase

SPase Variant Dissociation Constant (Kd) in nM
E. coli SPase (Wild-type, Pro84)979 ± 69
E. coli SPase (Mutant, P84S)39 ± 15
S. aureus SPase (Wild-type, Pro-variant)1283 ± 278
S. aureus SPase (Mutant, Ser-variant)130 ± 53

Table 2: In Vitro Activity of Optimized Arylomycin Analog G0775

Parameter Value
Inhibition Constant (Ki) for LepB (SPase)0.44 nM
Minimum Inhibitory Concentration (MIC) in µg/mL
E. coli (MDR clinical isolates)≤0.25
K. pneumoniae (MDR clinical isolates)≤0.25
A. baumannii (MDR strains)≤4
P. aeruginosa (MDR strains)≤16

Experimental Protocols & Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by Graphviz diagrams illustrating the workflows.

Biochemical Fluorescence Assay for Binding Affinity

This method directly measures the binding of this compound to purified bacterial SPase by detecting the increase in Arylomycin's intrinsic fluorescence upon binding.

Experimental Protocol:

  • Protein Preparation: Express and purify the target bacterial SPase (e.g., a truncated, soluble variant of E. coli SPase lacking the N-terminal membrane helices). Reconstitute the purified SPase in a buffer containing a mild detergent (e.g., 1% n-octyl-β-glucopyranoside) to mimic a membrane environment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration accurately.

  • Fluorescence Measurement:

    • Perform titrations in a quartz cuvette using a fluorometer.

    • To a solution of purified SPase (at a fixed concentration, e.g., 2 µM) in the binding buffer, add increasing concentrations of this compound.

    • After each addition, allow the system to equilibrate.

    • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 410 nm.

  • Data Analysis:

    • Correct the fluorescence readings for dilution.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Purify & Reconstitute SPase a1 Titrate SPase with this compound p1->a1 p2 Prepare this compound Stock p2->a1 a2 Measure Fluorescence (Ex: 320nm, Em: 410nm) a1->a2 d1 Plot Fluorescence vs. [this compound] a2->d1 d2 Fit Curve to Binding Model d1->d2 d3 Determine Kd d2->d3

Caption: Workflow for the biochemical fluorescence assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of SPase upon this compound binding.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture the bacterial strain of interest to mid-log phase.

    • Divide the culture into aliquots. Treat the aliquots with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow compound entry and binding.

  • Heat Challenge:

    • Transfer the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be left unheated as a control.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method suitable for bacteria (e.g., sonication or bead beating) in a lysis buffer, potentially containing a mild detergent for membrane proteins.

    • Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble SPase in each sample using Western blotting with an anti-SPase antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble SPase as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a single, optimized temperature with varying compound concentrations.

cluster_cell Cell Treatment cluster_heat Heat Challenge cluster_process Processing cluster_detect Detection & Analysis c1 Culture Bacteria c2 Treat with this compound or Vehicle c1->c2 h1 Aliquot Cells c2->h1 h2 Heat at Temperature Gradient h1->h2 p1 Lyse Cells h2->p1 p2 Centrifuge to Separate Soluble Fraction p1->p2 d1 Western Blot for SPase p2->d1 d2 Plot Soluble SPase vs. Temperature d1->d2 d3 Observe Thermal Shift d2->d3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the displacement of a fluorescent tracer from a NanoLuc®-tagged SPase by this compound.

Experimental Protocol:

  • Construct Generation:

    • Genetically fuse the bacterial SPase gene to the NanoLuc® luciferase gene in an appropriate expression vector.

  • Cell Preparation:

    • Transform the bacterial strain with the NanoLuc®-SPase expression vector.

    • Culture the transformed bacteria and induce the expression of the fusion protein.

    • Plate the cells in a multi-well plate suitable for luminescence measurements.

  • Assay Performance:

    • Add a cell-permeable fluorescent tracer that binds to SPase to the cells at a fixed concentration.

    • Add this compound at varying concentrations to the wells. Include a vehicle control.

    • Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor (to reduce background signal).

    • Incubate to allow for competitive binding to reach equilibrium.

  • Signal Detection:

    • Measure the luminescence at two wavelengths using a luminometer with appropriate filters: one for the donor (NanoLuc®) and one for the acceptor (tracer).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio as a function of the this compound concentration.

    • Fit the dose-response curve to determine the IC50 value, which reflects the compound's potency in displacing the tracer in live cells.

cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis p1 Express NanoLuc-SPase Fusion in Bacteria p2 Plate Cells p1->p2 a1 Add Fluorescent Tracer p2->a1 a2 Add this compound (Varying Conc.) a1->a2 a3 Add NanoBRET Substrate a2->a3 d1 Measure Donor & Acceptor Luminescence a3->d1 d2 Calculate NanoBRET Ratio d1->d2 d3 Plot Ratio vs. [this compound] d2->d3 d4 Determine IC50 d3->d4

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

This compound Signaling Pathway and Mechanism of Action

This compound inhibits bacterial growth by targeting SPase, which disrupts the protein secretion pathway. This leads to an accumulation of unprocessed preproteins in the cell membrane, ultimately causing cell death.

cluster_pathway Protein Secretion Pathway Preprotein Preprotein with Signal Peptide SPase SPase (Target) Preprotein->SPase binds to MatureProtein Mature Protein SPase->MatureProtein cleaves signal peptide Inhibition Inhibition Secretion Secretion / Translocation MatureProtein->Secretion ArylomycinB7 This compound ArylomycinB7->SPase binds to & inhibits Accumulation Preprotein Accumulation in Membrane CellDeath Cell Death Accumulation->CellDeath

References

Safety Operating Guide

Safe Disposal of Arylomycin B7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Arylomycin B7, a lipopeptide antibiotic, requires careful handling and disposal due to its potential health hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound waste.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H351: Suspected of causing cancer.[1]

It is imperative to adhere to the following precautionary statements before handling this compound:

  • P201 & P202: Obtain and read all safety precautions before use.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink, or smoke when using this product.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Proper Disposal Procedures

All waste containing this compound must be treated as hazardous waste. The primary directive for disposal is:

  • P501: Dispose of contents/container to an approved waste disposal plant.

The following step-by-step procedure should be followed for the disposal of this compound waste:

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a designated, properly labeled, and sealed container.

  • Containerization: Use a sturdy, chemically resistant container for waste collection. Ensure the container is kept closed except when adding waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials. The storage area should be cool and dry.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Disposal of Empty Containers: For containers that held this compound, the following procedure applies:

  • Thoroughly empty all contents.

  • The first rinse of the container must be collected and disposed of as hazardous waste.

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.

  • After appropriate rinsing, the container can be disposed of as non-hazardous waste, but the label must be defaced.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Emergency ScenarioImmediate Action
Spill Evacuate the area. Avoid inhaling dust. Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus for major spills. Cover drains to prevent entry into the sewer system. Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum). Place the collected material in a sealed container for hazardous waste disposal.
Ingestion If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth with water. Do not induce vomiting.
Inhalation Move the person to fresh air. If they feel unwell, seek medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the searched literature. The disposal procedures outlined above are based on the safety data sheet and general best practices for handling hazardous chemical waste.

Visual Guidance

The following diagrams illustrate the decision-making process for this compound waste disposal and the workflow for handling a spill.

Arylomycin_B7_Disposal_Workflow start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container collect_rinse Collect first rinse as hazardous waste is_empty_container->collect_rinse Yes hazardous_waste Segregate and collect in a labeled, sealed hazardous waste container is_empty_container->hazardous_waste No dispose_container Deface label and dispose of container as non-hazardous waste collect_rinse->dispose_container store_waste Store in a designated, secure area hazardous_waste->store_waste contact_ehs Contact EHS or licensed contractor for disposal store_waste->contact_ehs

Caption: this compound Disposal Decision Workflow

Arylomycin_B7_Spill_Response spill This compound Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (gloves, goggles, respirator) evacuate->ppe contain Cover drains to prevent environmental release ppe->contain cleanup Clean up spill using non-dust generating methods contain->cleanup collect Collect spill residue in a sealed hazardous waste container cleanup->collect dispose Dispose of as hazardous waste collect->dispose

Caption: this compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.